Propargyl-PEG14-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H60O15 |
|---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C31H60O15/c1-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-30-31-46-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36-9-7-34-5-3-32/h1,32H,3-31H2 |
InChI Key |
NCYWTUCPBGJHKL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Foundational & Exploratory
Propargyl-PEG14-OH: A Technical Guide to its Role and Mechanism in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG14-OH is a heterobifunctional chemical linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary approach in drug discovery, designed to eliminate specific unwanted proteins from cells by hijacking the body's own protein disposal system. Unlike traditional inhibitors that only block a protein's function, PROTACs can physically remove the protein, offering a more complete and potentially durable therapeutic effect.
The linker component of a PROTAC, such as this compound, is a critical determinant of its overall efficacy. It connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The nature of this linker—its length, flexibility, and chemical properties—profoundly influences the formation and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase), which is the crucial first step in the protein degradation pathway. This guide provides an in-depth overview of the mechanism of action of PROTACs, with a specific focus on the functional role of the this compound linker.
Core Mechanism of Action: The PROTAC Cycle
The "mechanism of action" of this compound is embodied in its role as a facilitator of the PROTAC-mediated protein degradation cycle. This process can be broken down into several key steps:
-
Ternary Complex Formation: A PROTAC molecule, containing the this compound linker, simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL) inside the cell. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex. The properties of the PEG14 linker, such as its length and flexibility, are crucial for achieving an optimal orientation that promotes the subsequent enzymatic step.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein. This process is repeated to form a polyubiquitin chain, which acts as a molecular flag signaling for protein destruction.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the proteasome, a large protein complex that functions as the cell's primary protein disposal machinery.
-
Recycling: After the target protein is degraded into small peptides, the PROTAC molecule and the E3 ligase are released and can participate in further rounds of degradation, acting in a catalytic manner.
Caption: The catalytic cycle of a PROTAC utilizing a this compound linker.
The Functional Contribution of this compound
The this compound linker is not merely a passive spacer; its distinct chemical features are critical to the PROTAC's function and developability.
-
Polyethylene Glycol (PEG) Backbone (PEG14): The core of this linker consists of 14 repeating ethylene glycol units. This PEG chain imparts several advantageous properties:
-
Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG backbone significantly enhances the overall solubility of the PROTAC, which is crucial for administration and bioavailability.[1][2][3][4]
-
Flexibility and Length: The length and flexibility of the PEG linker are paramount for enabling the formation of a stable and productive ternary complex.[1] It allows the two ends of the PROTAC to adopt an optimal orientation for the E3 ligase to effectively ubiquitinate the target protein.
-
Cell Permeability: While PEGylation increases hydrophilicity, the flexible nature of the chain can allow the PROTAC to adopt conformations that shield its polar surface area, which can aid in passive diffusion across cell membranes. However, an optimal balance must be struck, as excessive PEGylation can hinder cellular uptake.
-
-
Propargyl Group (-CH≡CH₂): This terminal alkyne functional group is a key handle for synthesis. It allows for the covalent attachment of the linker to one of the ligands (either for the target protein or the E3 ligase) using highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This modular approach facilitates the rapid synthesis of libraries of PROTACs with different components, accelerating the optimization process.
-
Hydroxyl Group (-OH): The terminal hydroxyl group provides a reactive site for conjugation to the other ligand, typically through esterification or other standard bioconjugation techniques.
Data on Linker Optimization
The choice of linker is a critical optimization parameter in PROTAC design. While specific quantitative data for this compound across various PROTACs is proprietary and context-dependent, the following table summarizes general findings from the literature on how PEG linker length affects PROTAC performance.
| PROTAC Property | Effect of Increasing PEG Linker Length | Rationale | References |
| Degradation Efficacy (DC50) | Often exhibits a "hook effect"; optimal length is target-dependent. | Linker must be long enough to span the distance between the POI and E3 ligase but not so long that it destabilizes the ternary complex. | |
| Aqueous Solubility | Generally increases. | The hydrophilic ether oxygens in the PEG backbone improve interaction with water. | |
| Cell Permeability | Variable; an optimal length often exists. | Increased hydrophilicity can reduce passive diffusion, but conformational flexibility can sometimes shield polarity and aid transport. | |
| Ternary Complex Stability | Highly dependent on the specific POI and E3 ligase pair. | The linker must allow for favorable protein-protein interactions within the complex. |
Experimental Protocols
The synthesis and evaluation of a PROTAC using a this compound linker involves a multi-step process. Below are generalized protocols for key experiments.
PROTAC Synthesis via Click Chemistry
This protocol outlines the final "click" reaction to assemble the PROTAC from two precursor molecules.
Objective: To covalently link a target-binding ligand containing an azide group with an E3 ligase-binding ligand conjugated to this compound.
Workflow Diagram:
Caption: A generalized workflow for PROTAC synthesis using CuAAC click chemistry.
Methodology:
-
Preparation of Precursors:
-
Synthesize the target protein ligand with a terminal azide (-N₃) group.
-
Synthesize the E3 ligase ligand and conjugate it to the hydroxyl end of this compound, leaving the propargyl group free.
-
-
Reaction Setup:
-
Dissolve the azide-functionalized target ligand (1.0 eq) and the alkyne-functionalized E3 ligand-linker (1.0 eq) in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Prepare a fresh solution of the copper(I) catalyst. This is typically done by adding a solution of sodium ascorbate (0.3 eq) to a solution of copper(II) sulfate (CuSO₄) (0.1 eq).
-
-
Click Reaction:
-
Add the copper(I) catalyst solution to the solution containing the two PROTAC halves.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Purification:
-
Once the reaction is complete, quench it with a chelating agent (e.g., EDTA) to remove the copper catalyst.
-
Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the final, high-purity PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Cellular Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction in the level of the target protein in cells treated with the PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line known to express the target protein) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (the concentration of PROTAC that causes 50% degradation of the target protein).
-
Conclusion
This compound is a highly versatile and effective linker for the construction of PROTACs. Its PEG backbone provides essential physicochemical properties like solubility and flexibility, which are critical for the PROTAC's ability to form a productive ternary complex and function effectively within a cellular environment. The terminal propargyl and hydroxyl groups offer convenient and efficient handles for a modular "click chemistry" based synthesis, enabling the rapid assembly and optimization of novel protein degraders. A thorough understanding of the linker's role is fundamental for drug development professionals aiming to harness the full potential of targeted protein degradation.
References
Propargyl-PEG14-OH CAS number and molecular weight
An In-depth Technical Guide to Propargyl-PEG14-OH
This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on the physicochemical properties and applications of this compound. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and materials science, enabling the precise connection of molecules through "click chemistry."
Core Properties of this compound
This compound is a polyethylene glycol (PEG) derivative characterized by a terminal propargyl group (an alkyne) and a hydroxyl (-OH) group, separated by a 14-unit PEG spacer. The propargyl group allows for highly efficient and specific covalent bond formation with azide-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. The hydroxyl group provides a site for further chemical modification, allowing for the attachment of other functional moieties. The PEG linker itself enhances the solubility and biocompatibility of the resulting conjugates.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 32199-97-6 | [1][2] |
| Molecular Weight | 628.8 g/mol | [2] |
| Molecular Formula | C₂₉H₅₆O₁₄ | [2] |
| Purity | Typically ≥98% | [2] |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage | -20°C, desiccated |
Note: Minor variations in molecular weight (e.g., 628.75 g/mol ) may be reported by different suppliers due to differences in calculation methods.
Experimental Protocols
The primary application of this compound is in bioconjugation through CuAAC. The following is a representative protocol for the conjugation of this compound to an azide-modified protein. This protocol is a general guideline and may require optimization for specific applications.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Azide-Modified Protein
Objective: To covalently conjugate this compound to an azide-modified protein.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10-50 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Catalyst Premix:
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A common molar ratio is 1:5 (CuSO₄:THPTA). For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.
-
Vortex briefly to mix.
-
-
Reaction Assembly:
-
To the solution of the azide-modified protein, add the this compound stock solution. A 10- to 50-fold molar excess of the PEG linker over the protein is a typical starting point for optimization.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive proteins. Gentle shaking or rotation is recommended.
-
-
Purification:
-
Remove the excess unreacted PEG linker and catalyst components from the conjugated protein using a desalting column or dialysis against an appropriate buffer.
-
-
Analysis:
-
The success of the conjugation can be verified by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein), mass spectrometry, or HPLC.
-
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows associated with the use of this compound.
Caption: Bioconjugation Workflow using this compound.
Caption: Conceptual Diagram of the Click Chemistry Reaction.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Heterobifunctional PEG Linkers
This guide provides a comprehensive technical overview of heterobifunctional polyethylene glycol (PEG) linkers, focusing on their fundamental properties, applications in bioconjugation, and the methodologies used for their implementation and analysis.
Core Concepts of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of polyethylene glycol that possess two different reactive functional groups at their termini.[1][2] This dual-reactivity is a key feature, allowing for the specific and sequential conjugation of two different molecular entities, such as a therapeutic drug and a targeting molecule.[1][] The PEG chain itself is a flexible, hydrophilic, and biocompatible spacer that confers several advantageous properties to the resulting bioconjugate.[2]
The fundamental structure enables the precise connection of distinct molecules, a principle widely applied in advanced therapeutic design for modalities like antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and nanoparticle-based drug delivery systems.
Key Properties and Advantages
The incorporation of a PEG spacer in bioconjugation imparts several beneficial properties:
| Property | Advantage in Bioconjugation | Citation(s) |
| Hydrophilicity | Improves the solubility of hydrophobic drugs in aqueous environments, reducing aggregation. | |
| Biocompatibility | PEG is generally non-toxic and has low immunogenicity, reducing adverse immune responses. | |
| Improved Pharmacokinetics | The hydrophilic PEG chain creates a hydration shell, increasing the hydrodynamic size of the conjugate, which prolongs circulation half-life by reducing renal clearance. | |
| Reduced Immunogenicity | Can "mask" or shield the conjugated molecule from the host's immune system. | |
| Flexibility & Spacing | The PEG chain provides rotational freedom and a defined physical distance between the two conjugated molecules, which can minimize steric hindrance and optimize biological activity. | |
| Dual Reactivity | Allows for the controlled, stepwise connection of two different molecules with high specificity. |
Types of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers can be classified based on their terminal functional groups and their release mechanisms.
Common Functional Groups
The choice of functional groups dictates the conjugation strategy. These groups are designed to react with specific amino acid residues on proteins (like lysine or cysteine) or other chemical moieties on a drug molecule.
| Functional Group | Reactive Toward | Resulting Linkage |
| NHS Ester | Primary Amines (-NH₂) | Amide |
| Maleimide | Thiols / Sulfhydryls (-SH) | Thioether |
| Alkyne / Azide | Azide / Alkyne | Triazole (via "Click Chemistry") |
| Carboxylic Acid (-COOH) | Amines (-NH₂) | Amide (requires activation, e.g., with EDC/NHS) |
| Aldehyde | Amines, Hydrazides | Imine (Schiff base), Hydrazone |
| Orthopyridyl disulfide (OPSS) | Thiols (-SH) | Disulfide (cleavable) |
Cleavable vs. Non-Cleavable Linkers
A critical design choice in drug delivery is whether the linker should be stable or degradable.
-
Cleavable Linkers: These are engineered with specific chemical bonds that break under certain physiological conditions, releasing the payload. This is crucial for applications like ADCs, where the cytotoxic drug should only become active inside a target cell. Common cleavage mechanisms include:
-
Hydrazones: Cleaved in acidic environments (e.g., endosomes, lysosomes).
-
Disulfide Bonds: Cleaved by reducing agents like glutathione, which is abundant inside cells.
-
Peptide Bonds: Cleaved by specific enzymes (e.g., cathepsins) that are overexpressed in tumor cells.
-
-
Non-Cleavable Linkers: These linkers form a stable bond that does not degrade. The drug is released only after the complete lysosomal degradation of the carrier molecule (e.g., the antibody). This approach can reduce off-target toxicity, as the payload remains attached to its targeting moiety until the entire conjugate is broken down.
Applications in Drug Development
Heterobifunctional PEG linkers are integral to several advanced therapeutic platforms.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a PEG linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The linker's properties are critical for the ADC's therapeutic index, influencing its stability in circulation, solubility, and the efficiency of drug release at the tumor site.
-
Peptide-Based Therapeutics: Peptides often suffer from a short half-life due to rapid enzymatic degradation. PEGylation via a heterobifunctional linker can shield the peptide from enzymes, extending its circulation time and improving its therapeutic efficacy.
-
Nanoparticle Drug Carriers: PEG linkers are used to attach targeting ligands (e.g., antibodies, folate) or drugs to the surface of nanoparticles. This "stealth" PEG layer also helps the nanoparticle evade the immune system, increasing its circulation time and allowing for greater accumulation in tumor tissues.
Impact of PEG Linker Length and Structure
The length and structure (linear vs. branched) of the PEG chain are critical design parameters that can be optimized for a specific application.
-
Linker Length: The length of the PEG chain can significantly impact a bioconjugate's properties.
-
Longer PEGs (e.g., >10 kDa) generally lead to a longer circulation half-life and improved solubility, which is particularly beneficial for hydrophobic payloads. This can enhance in vivo efficacy.
-
Shorter PEGs (e.g., PEG4, PEG8) may be preferred when a more compact conjugate is desired or to avoid potential interference with receptor binding. In some cases, shorter linkers have been shown to increase binding affinity.
-
The optimal length is a balance between enhancing pharmacokinetics and maintaining potent biological activity, often requiring empirical testing.
-
-
Branched PEGs: Multi-arm or branched PEGs offer a higher hydrodynamic volume compared to linear PEGs of the same molecular weight, which can be more effective at enhancing stability and circulation time. They also allow for the attachment of multiple drug molecules, potentially increasing the drug-to-antibody ratio (DAR) in ADCs.
Quantitative Data Summary
The choice of linker length directly impacts key performance metrics of a bioconjugate.
Table 1: Effect of PEG Linker Length on ADC Clearance (Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8)
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0x |
| PEG4 | ~5.0 | 0.59x |
| PEG8 | ~3.5 | 0.41x |
| PEG12 | ~2.8 | 0.33x |
Table 2: Effect of PEG Linker Length on Cytotoxicity and Half-Life of an Affibody-Drug Conjugate (Data from a study on an anti-HER2 affibody conjugated to MMAE)
| PEG Linker (MW) | IC₅₀ (nM) | Half-Life (h) | Maximum Tolerated Dose (mg/kg) |
| No PEG | 0.16 | 0.47 | 5.0 |
| 4 kDa | 1.04 | 1.18 | 10.0 |
| 10 kDa | 3.61 | 5.25 | 20.0 |
Table 3: Effect of PEG Linker Length on In Vivo Tumor Accumulation (Data from a study on folate-conjugated liposomes)
| PEG Linker (MW) | Tumor Accumulation (% Injected Dose/g) at 24h |
| 2 kDa | ~4.5 |
| 5 kDa | ~5.0 |
| 10 kDa | ~7.5 |
Experimental Protocols
The following sections provide generalized methodologies for the synthesis, conjugation, and characterization of bioconjugates utilizing heterobifunctional PEG linkers.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a two-step conjugation strategy targeting surface-exposed lysine residues on an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Heterobifunctional PEG linker (e.g., Amino-PEG-Acid)
-
Cytotoxic drug with a reactive group
-
Activation reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Solvents: Anhydrous DMSO or DMF
-
Purification: Desalting columns (e.g., Sephadex G-25), Hydrophobic Interaction Chromatography (HIC) system
Workflow Diagram:
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into a conjugation-compatible buffer (e.g., amine-free buffer like PBS, pH 7.4) to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Drug-Linker Conjugate Synthesis & Activation:
-
Dissolve the drug-linker conjugate in DMSO.
-
In a separate tube, prepare fresh solutions of EDC and Sulfo-NHS in cold, dry DMSO.
-
Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the terminal carboxylic acid group. Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Add the activated drug-linker solution (e.g., 10-fold molar excess over the antibody) to the antibody solution.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and reaction byproducts using desalting columns or size-exclusion chromatography (SEC), equilibrating with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug payload.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
B. Determination of DAR by Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drug molecules, as each drug-linker moiety increases the hydrophobicity of the antibody.
-
Inject the purified ADC sample onto an HIC column.
-
Elute the ADC species using a decreasing salt gradient (e.g., from high ammonium sulfate to low).
-
Different DAR species (DAR0, DAR2, DAR4, etc.) will elute as distinct peaks.
-
The average DAR is calculated by integrating the area of each peak and determining the weighted average.
Protocol 3: In Vivo Tumor Growth Inhibition Study
Procedure:
-
Model Establishment: Implant tumor cells (e.g., HER2-positive NCI-N87 cells) subcutaneously into immunocompromised mice. Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Grouping and Dosing: Randomize mice into treatment groups (e.g., Vehicle control, ADC with PEG4 linker, ADC with PEG8 linker, ADC with PEG12 linker).
-
Administration: Administer the ADCs intravenously (IV) at a specified dose and schedule (e.g., once every three days for five cycles).
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., twice weekly) as a measure of efficacy and toxicity, respectively.
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
Conclusion
Heterobifunctional PEG linkers are versatile and indispensable tools in modern drug development, enabling the creation of sophisticated bioconjugates with enhanced therapeutic properties. Their dual reactivity allows for precise and controlled conjugation, while the inherent properties of the PEG chain—hydrophilicity, biocompatibility, and flexibility—improve the solubility, stability, and pharmacokinetic profiles of therapeutics. The ability to tune linker length, structure, and cleavability provides a powerful means to optimize drug delivery systems for a wide range of applications, from targeted cancer therapy with ADCs to improving the efficacy of peptide and nanoparticle-based medicines. A thorough understanding of these linkers and the empirical methodologies for their application is critical for designing the next generation of effective and safer biotherapeutics.
References
The Dual Functionality of Propargyl-PEG14-OH: A Technical Guide for Advanced Bioconjugation
For Immediate Release
A Deep Dive into the Hydroxyl Group's Role in Propargyl-PEG14-OH for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the versatile heterobifunctional linker, this compound. It specifically elucidates the critical function of the terminal hydroxyl group in advanced bioconjugation strategies, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their drug discovery and development endeavors.
Core Concepts: The Molecular Architecture of this compound
This compound is a polyethylene glycol (PEG) linker characterized by two distinct functional termini: a propargyl group and a hydroxyl group, separated by a 14-unit PEG chain. This unique structure imparts dual functionality, enabling sequential or orthogonal conjugation strategies.
-
The Propargyl Group: The terminal alkyne of the propargyl group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1][2] This reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the stable ligation of the PEG linker to azide-modified molecules such as toxins, fluorophores, or other proteins.[1][2]
-
The Polyethylene Glycol (PEG) Spacer: The 14-unit PEG chain serves as a hydrophilic spacer, which can enhance the solubility and improve the pharmacokinetic properties of the resulting bioconjugate.[3] The length of the PEG linker is a critical parameter that can be optimized to ensure the proper spatial orientation of the conjugated molecules, which is crucial for therapeutic efficacy, for instance, in the formation of a stable ternary complex in PROTACs.
-
The Hydroxyl Group (-OH): The terminal hydroxyl group is a versatile functional handle that can be chemically modified to introduce a wide array of other reactive groups. This adaptability is central to the utility of this compound, as it allows for a two-step conjugation strategy. The hydroxyl group can be "activated" to react with a variety of functional groups on a target molecule, such as a protein or antibody, before the propargyl group is utilized in a subsequent click chemistry reaction.
The Pivotal Function of the Hydroxyl Group
The primary function of the hydroxyl group in this compound is to serve as a latent reactive site that can be selectively activated for covalent bond formation. This allows for a controlled and stepwise approach to the synthesis of complex bioconjugates.
Activation of the Hydroxyl Group: The hydroxyl group itself is not highly reactive towards common functional groups on biomolecules under physiological conditions. Therefore, it must first be activated to an electrophilic species. A common method for this activation is the reaction with succinic anhydride to introduce a terminal carboxylic acid. This newly formed carboxyl group can then be readily coupled to primary amines on proteins or other molecules using standard carbodiimide chemistry, such as with EDC and NHS.
Enabling Heterobifunctional Ligation: This ability to transform the hydroxyl group into another reactive moiety is what makes this compound a heterobifunctional linker. This allows for the specific and directional conjugation of two different molecules. For example, an antibody can be conjugated to the activated hydroxyl terminus, and a cytotoxic drug can be attached to the propargyl terminus via click chemistry.
Quantitative Data and Reaction Parameters
The efficiency of bioconjugation reactions involving this compound is dependent on several factors, including the purity of the reagents, reaction conditions, and the nature of the molecules being conjugated. The following tables provide representative quantitative data for the key reaction steps.
Table 1: Representative Yields for the Synthesis and Functionalization of Propargyl-PEG-OH Derivatives
| Reaction Step | Starting Material | Reagents | Second Functional Group | Yield (%) | Reference |
| Propargylation | HOOC-PEG-OH | 1. KOH, 2. Propargyl Bromide | Hydroxyl | 96.2 | |
| Carboxylation | Propargyl-PEG-OH | Succinic anhydride, DMAP, TEA | Carboxyl | 92 | |
| Amine-reactive activation | Propargyl-PEG-OH | 4-Nitrophenyl chloroformate, Pyridine | 4-nitrophenyl carbonate | Moderate |
Note: Yields are representative and can vary based on the specific PEG length and reaction scale.
Table 2: Typical Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Range | Notes |
| Alkyne (this compound) | 1.0 - 1.2 equivalents (relative to azide) | A slight excess can help drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents | The catalyst loading can be optimized for specific substrates. |
| Sodium Ascorbate | 0.05 - 0.5 equivalents | A fresh solution should be used to ensure efficient reduction of Cu(II) to Cu(I). |
| Solvent | t-BuOH/H₂O, DMF, DMSO | The choice of solvent depends on the solubility of the reactants. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by LC-MS or TLC. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
Experimental Protocols
The following are detailed protocols for the key experimental procedures involving the hydroxyl group of Propargyl-PEG-OH linkers.
Protocol for the Conversion of this compound to Propargyl-PEG14-COOH
This protocol describes the conversion of the terminal hydroxyl group to a carboxylic acid using succinic anhydride.
Materials:
-
This compound
-
Succinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous 1,4-Dioxane
-
Diethyl ether
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-Dioxane.
-
Add succinic anhydride (1.05 equivalents), DMAP (1.05 equivalents), and TEA (1.05 equivalents) to the solution at 20°C.
-
Stir the mixture at room temperature for 24 hours.
-
Concentrate the solution under vacuum.
-
Precipitate the product by adding cold diethyl ether.
-
Purify the crude product by crystallization from THF/diethyl ether to obtain Propargyl-PEG14-COOH as a white powder.
Protocol for Amide Coupling of Propargyl-PEG14-COOH to a Primary Amine
This protocol details the coupling of the newly formed carboxylic acid to an amine-containing molecule using EDC/NHS chemistry.
Materials:
-
Propargyl-PEG14-COOH
-
Amine-containing molecule (e.g., antibody, protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction buffer (e.g., MES buffer, pH 6.0 for activation; PBS, pH 7.4 for coupling)
Procedure:
-
Activation: Dissolve Propargyl-PEG14-COOH (1.5 equivalents relative to the amine) in the activation buffer.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester.
-
Coupling: In a separate vessel, dissolve the amine-containing molecule in the coupling buffer.
-
Add the activated Propargyl-PEG14-NHS ester solution to the amine solution. The molar ratio of the linker to the amine should be optimized based on the desired degree of labeling.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted linker and byproducts.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships described in this guide.
References
An In-depth Technical Guide on the Solubility and Hydrophilicity of Propargyl-PEG14-OH
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG14-OH is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal propargyl group for "click" chemistry and a hydroxyl group for further functionalization, is complemented by a 14-unit polyethylene glycol (PEG) chain. This PEG spacer is a key determinant of the molecule's physicochemical properties, particularly its solubility and hydrophilicity, which are critical for its application in aqueous biological systems.
Core Physicochemical Properties
The defining characteristic of this compound is the extended hydrophilic PEG14 spacer. This chain of ethylene glycol units significantly enhances the molecule's solubility in aqueous media and reduces aggregation of conjugated biomolecules.[1] The hydrophilicity is a crucial attribute for reagents used in bioconjugation to ensure that the resulting conjugates remain soluble and stable in physiological buffers.
Hydrophilicity
A key quantitative measure of a molecule's hydrophilicity is its partition coefficient, expressed as LogP. The partition coefficient is the ratio of the concentration of a compound in a mixture of two immiscible phases, typically octanol and water, at equilibrium. A negative LogP value indicates a higher affinity for the aqueous phase, signifying hydrophilicity.
The computed XLogP3 value for this compound is -2.4 , as detailed in the PubChem database.[2] This negative value confirms the hydrophilic nature of the molecule, making it highly suitable for applications in aqueous environments.
Solubility
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Data Source |
| Molecular Weight | 672.8 g/mol | PubChem (Computed)[2] |
| Molecular Formula | C31H60O15 | PubChem[2] |
| XLogP3 | -2.4 | PubChem (Computed) |
| Solubility | Soluble in Water, DMSO, DCM, DMF | Inferred from Propargyl-PEG14-acid |
Experimental Protocols
Determining the precise solubility of a compound like this compound is a fundamental step in its characterization and application. The following is a generalized experimental protocol based on the widely accepted "shake-flask" method, which can be adapted to determine the thermodynamic solubility of this molecule in various solvents.
Protocol: Determination of Thermodynamic Solubility by the Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a given solvent (e.g., water, phosphate-buffered saline).
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, PBS pH 7.4)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector)
-
Analytical balance
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a 0.22 µm syringe filter. Dilute the clear filtrate with the solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Visualization of Application
As this compound is a synthetic linker, it does not participate in signaling pathways. Instead, its utility is best visualized through its application in a common experimental workflow. The following diagram illustrates the use of this compound in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction for bioconjugation.
Caption: Workflow of bioconjugation using this compound via click chemistry.
This guide provides a comprehensive overview of the solubility and hydrophilicity of this compound, offering valuable data and protocols for researchers in the life sciences. The inherent properties of the PEG14 chain make this linker an excellent choice for applications requiring high aqueous solubility and biocompatibility.
References
A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become an indispensable tool in the chemical sciences, particularly in drug discovery, bioconjugation, and materials science.[1][2] This reaction, a cornerstone of "click chemistry," is renowned for its high efficiency, selectivity, and biocompatibility.[1][3] This technical guide provides an in-depth exploration of the core principles of CuAAC, including its mechanism, kinetics, and optimized experimental protocols.
Core Principles and Mechanism
The CuAAC reaction is a highly efficient and regioselective ligation of a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[4] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed reaction proceeds rapidly at room temperature to exclusively yield the 1,4-isomer. This remarkable rate acceleration, on the order of 10⁷ to 10⁸ compared to the uncatalyzed reaction, is a key advantage of CuAAC.
The currently accepted mechanism involves a dinuclear copper intermediate, a pathway supported by kinetic studies showing a second-order dependence on the copper concentration, as well as computational studies. The catalytic cycle can be summarized in the following key steps:
-
Formation of the Copper Acetylide: A terminal alkyne reacts with a copper(I) species to form a copper acetylide. Kinetic and computational data suggest the formation of a dinuclear π,σ-bis(copper) acetylide complex is the kinetically favored pathway.
-
Coordination of the Azide: The azide coordinates to one of the copper centers of the dinuclear acetylide complex.
-
Cycloaddition: An intramolecular cycloaddition occurs, leading to the formation of a six-membered copper-containing metallacycle.
-
Rearrangement and Product Release: This intermediate rearranges to form the stable triazole ring.
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.
The Crucial Role of Ligands
Ligands play a critical role in the CuAAC reaction by stabilizing the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction rate. Furthermore, in biological applications, ligands help protect biomolecules from damage caused by reactive oxygen species (ROS) that can be generated in the reaction mixture. A variety of ligands have been developed to enhance the efficiency and biocompatibility of CuAAC reactions.
| Ligand | Key Features | Applications |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | The first widely used ligand, highly effective but with limited water solubility. | Organic synthesis, applications where aqueous solubility is not critical. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble analog of TBTA, widely used in bioconjugation. | Bioconjugation in aqueous buffers. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Highly water-soluble and accelerates the reaction even at low copper concentrations. | Demanding bioconjugation applications. |
| BTTES (2,2',2''-(Benzene-1,3,5-triyltris(oxy))tris(N,N-bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)ethan-1-amine)) | A third-generation ligand with enhanced catalytic activity. | Advanced bioconjugation and materials science. |
Quantitative Data on Reaction Parameters
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, and the electronic and steric properties of the azide and alkyne substrates.
| Parameter | Effect on Reaction | Typical Conditions |
| Catalyst Source | Cu(I) is the active species. Cu(II) salts (e.g., CuSO₄) are often used with a reducing agent (e.g., sodium ascorbate). | 0.1-5 mol% Cu(I) or Cu(II) with a reducing agent. |
| Ligand:Copper Ratio | A ratio of 1:1 to 5:1 is common. Higher ratios can protect biomolecules but may inhibit the reaction in some cases. | Typically 1:1 to 5:1. |
| Reducing Agent | Sodium ascorbate is widely used to reduce Cu(II) to Cu(I) in situ. | 1-10 mM sodium ascorbate. |
| Solvent | The reaction is tolerant of a wide range of solvents, including water, DMSO, DMF, and mixtures. | Aqueous buffers (e.g., PBS) for bioconjugation; organic solvents for small molecule synthesis. |
| pH | The reaction proceeds well over a broad pH range (typically 4-11). | pH 7-8 is common for bioconjugation. |
| Temperature | Reactions are typically run at room temperature but can be performed at 4°C for sensitive biomolecules or heated to accelerate slow reactions. | 4°C to 37°C. |
| Substrate Electronics | Electron-withdrawing groups on the azide can increase the reaction rate. | N/A |
| Substrate Sterics | Steric hindrance around the azide or alkyne can decrease the reaction rate. | N/A |
Experimental Protocols
Below are detailed methodologies for performing a standard CuAAC reaction for bioconjugation.
Protocol 1: General CuAAC Bioconjugation
This protocol provides a starting point for the conjugation of an azide-modified biomolecule with an alkyne-containing molecule.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS)
-
Alkyne-containing molecule in a compatible solvent (e.g., DMSO or water)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine stock solution (optional, to scavenge reactive byproducts, e.g., 100 mM in water)
Procedure:
-
Preparation of Reagents: Prepare fresh stock solutions of sodium ascorbate.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing molecule. The molar ratio may need to be optimized, but a 1:1.5 to 1:10 ratio of biomolecule to alkyne is a good starting point.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ and ligand solutions. A 1:2 to 1:5 molar ratio of copper to ligand is recommended.
-
Addition of Catalyst: Add the premixed copper/ligand solution to the reaction mixture.
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction. If using, add aminoguanidine at this stage.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed overnight at 4°C.
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.
Protocol 2: On-Resin CuAAC Reaction
This protocol is suitable for the modification of peptides or oligonucleotides synthesized on a solid support.
Materials:
-
Resin-bound peptide/oligonucleotide containing an azide or alkyne functionality
-
Terminal alkyne or azide partner (5-10 equivalents)
-
Copper(I) iodide (CuI) (1-2 equivalents) or a CuSO₄/sodium ascorbate system
-
Base (e.g., DIPEA) (5-10 equivalents) for CuI-catalyzed reactions
-
Solvent (e.g., DMF, THF, or a mixture with water)
Procedure:
-
Resin Swelling: Swell the resin in the chosen reaction solvent.
-
Reaction Cocktail: In a separate vial, dissolve the alkyne or azide partner in the reaction solvent.
-
Catalyst Addition:
-
For CuI: Add CuI and DIPEA to the reaction vessel containing the resin.
-
For CuSO₄/Sodium Ascorbate: Add sodium ascorbate followed by CuSO₄ to the reaction vessel.
-
-
Reaction Initiation: Add the solution of the alkyne or azide partner to the resin.
-
Incubation: Agitate the mixture at room temperature for 4-16 hours.
-
Washing: Wash the resin thoroughly with the reaction solvent to remove excess reagents.
-
Cleavage and Deprotection: Cleave the modified peptide or oligonucleotide from the resin and remove protecting groups according to standard protocols.
-
Purification: Purify the final product by HPLC.
Troubleshooting and Optimization
For reactions with low yields, optimization of various parameters may be necessary. A logical approach to troubleshooting is outlined below.
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition is a powerful and versatile chemical transformation with broad applicability in research and development. A thorough understanding of its underlying principles, the role of ligands, and key reaction parameters is essential for its successful implementation. By following optimized protocols and employing a systematic approach to troubleshooting, researchers can effectively harness the power of CuAAC for the synthesis of complex molecules and bioconjugates.
References
Methodological & Application
Application Notes and Protocols: Propargyl-PEG14-OH for Protein Labeling via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Propargyl-PEG14-OH for the targeted labeling of proteins through click chemistry. The protocols detailed below are designed to be adaptable for a variety of research applications, from in vitro bioconjugation to live-cell imaging.
Introduction
This compound is a heterobifunctional linker molecule featuring a terminal alkyne group (propargyl) and a hydroxyl group, connected by a 14-unit polyethylene glycol (PEG) spacer.[1][2][3] The alkyne group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two highly efficient and bioorthogonal "click" reactions.[4][5] The PEG spacer enhances the hydrophilicity and biocompatibility of the conjugate, which can improve its pharmacokinetic properties and reduce non-specific binding. The terminal hydroxyl group offers a site for further chemical modification if required. This combination of features makes this compound a versatile tool for a wide range of protein labeling applications in research and drug development.
Principle of the Method
Protein labeling using this compound and click chemistry is a two-step process. First, a bioorthogonal azide or alkyne functional group is introduced into the target protein. This can be achieved through various methods, including:
-
Metabolic Labeling: Cells are cultured in a medium containing a non-canonical amino acid analog, such as L-azidohomoalanine (AHA) or L-propargylglycine (L-Pg), which is incorporated into newly synthesized proteins.
-
Enzymatic Labeling: Specific enzymes are used to attach an azide or alkyne-modified substrate to the protein of interest.
-
Chemical Modification: The protein is chemically modified with a reagent that introduces an azide or alkyne group.
Once the protein is "clickable," it can be reacted with this compound (if the protein is azido-modified) or an azide-modified reporter molecule (if the protein is alkyne-modified). The click reaction forms a stable triazole linkage, covalently attaching the PEG linker and any associated cargo (e.g., a fluorescent dye, biotin, or drug molecule) to the protein.
Quantitative Data for Experimental Design
The following tables summarize key quantitative parameters to aid in the design of protein labeling experiments using click chemistry. Note that these are starting points, and optimization for each specific protein and application is recommended.
Table 1: Typical Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Azide:Alkyne Molar Ratio | 5:1 to 20:1 | Ensures complete reaction with the propargyl groups. |
| CuSO₄ Concentration | 0.2-1 mM | Lower concentrations can be used with a stabilizing ligand like THPTA. |
| Sodium Ascorbate Concentration | 2-10 mM | Acts as a reducing agent to generate Cu(I) in situ. |
| THPTA Ligand Concentration | 1-5 mM | Protects the protein from copper-induced damage and accelerates the reaction. |
| Reaction Time | 30-60 minutes | Can be extended for more dilute reactions. |
| Reaction Temperature | Room Temperature | Gentle conditions suitable for most proteins. |
Table 2: Typical Parameters for Metabolic Labeling with Non-Canonical Amino Acids
| Parameter | Recommended Range | Notes |
| L-azidohomoalanine (AHA) Concentration | 25 - 100 µM | Optimal concentration should be determined empirically for each cell line. |
| L-propargylglycine (L-Pg) Concentration | 25 - 100 µM | Higher concentrations may be toxic to some cell lines. |
| Incubation Time | 1 - 24 hours | Shorter times capture rapid changes; longer times increase the labeling signal. |
| Methionine Depletion | 30 - 60 minutes | Significantly enhances the incorporation of AHA and L-Pg. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins in Mammalian Cells with L-Azidohomoalanine (AHA)
This protocol describes the incorporation of AHA into newly synthesized proteins in cultured mammalian cells, preparing them for subsequent click chemistry reactions.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Culture: Culture cells to 70-80% confluency.
-
Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of AHA, aspirate the complete medium, wash the cells once with pre-warmed PBS, and replace it with pre-warmed methionine-free medium. Incubate the cells for 30-60 minutes at 37°C.
-
AHA Labeling: Add AHA to the methionine-free medium to a final concentration of 25-100 µM. The optimal concentration and incubation time (typically 1-24 hours) should be determined empirically for your cell type and experimental goals.
-
Cell Lysis: After the labeling period, wash the cells twice with ice-cold PBS. Lyse the cells with ice-cold lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate containing AHA-labeled proteins is now ready for the CuAAC reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of AHA-Modified Proteins with this compound
This protocol describes the "clicking" of this compound to the AHA-labeled proteome in a cell lysate.
Materials:
-
AHA-labeled cell lysate (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
DMSO
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following:
-
AHA-labeled cell lysate (e.g., 50 µg of total protein)
-
This compound (to a final concentration of 100 µM, from a stock in DMSO)
-
THPTA (to a final concentration of 1 mM)
-
CuSO₄ (to a final concentration of 0.5 mM)
-
-
Initiate the Reaction: Add sodium ascorbate to a final concentration of 2 mM and vortex briefly to mix.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Sample Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE, in-gel fluorescence scanning, or affinity purification followed by mass spectrometry.
Visualization of Workflows and Pathways
Experimental Workflow for Protein Labeling
Caption: Experimental workflow for protein labeling.
Simplified EGFR Signaling Pathway
Protein labeling techniques are instrumental in studying dynamic cellular processes like signal transduction. For instance, metabolic labeling can be used to track the synthesis and turnover of key proteins in the Epidermal Growth Factor Receptor (EGFR) signaling pathway in response to stimuli.
Caption: Simplified EGFR signaling cascade.
References
- 1. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annotation of human cancers with EGFR signaling-associated protein complexes using proximity ligation assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles with Propargyl-PEG14-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using Propargyl-PEG14-OH. This functionalized polyethylene glycol (PEG) linker is instrumental in the development of advanced nanoparticle systems for drug delivery, diagnostics, and various biomedical applications. The propargyl group enables covalent conjugation to azide-functionalized nanoparticles via highly efficient and bioorthogonal "click chemistry," while the 14-unit PEG chain imparts "stealth" properties, enhancing systemic circulation time and reducing non-specific protein adsorption.
Principle of Surface Modification with this compound
The primary strategy for attaching this compound to nanoparticles involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] This reaction forms a stable triazole linkage between the terminal alkyne of the this compound and an azide group on the nanoparticle surface. The reaction is highly specific, proceeds under mild conditions, and is orthogonal to most biological functional groups, making it ideal for the modification of sensitive biomolecule-conjugated nanoparticles.[1][2]
The PEG component of the molecule plays a crucial role in improving the pharmacokinetic profile of the nanoparticles. PEGylation, the process of attaching PEG chains to surfaces, creates a hydrophilic shield that sterically hinders the approach of opsonins and phagocytic cells, thereby prolonging the circulation half-life of the nanoparticles in the bloodstream.[3] This "stealth" effect is critical for enabling nanoparticles to reach their target tissues in vivo.
Quantitative Data on this compound Modified Nanoparticles
The following table summarizes typical quantitative data obtained from the characterization of nanoparticles before and after surface modification with Propargyl-PEG-OH linkers of similar length. These values serve as a general reference for expected outcomes.
| Parameter | Before Modification (Bare Nanoparticles) | After Modification with Propargyl-PEG-OH | Method of Analysis |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 120 ± 7 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -25 ± 3 | -10 ± 2 | Electrophoretic Light Scattering (ELS) |
| Drug Loading Capacity (%) | 15 ± 2 | 12 ± 1.5 | UV-Vis Spectroscopy, HPLC |
| Drug Encapsulation Efficiency (%) | 85 ± 5 | 80 ± 4 | UV-Vis Spectroscopy, HPLC |
| In Vitro Drug Release (at 24h) | 60% | 40% | Dialysis Method, HPLC |
| Cellular Uptake (in vitro) | High | Reduced (in non-targeted cells) | Flow Cytometry, Confocal Microscopy |
Experimental Protocols
Protocol for Surface Azidation of Nanoparticles
This protocol describes a general method for introducing azide functionalities onto the surface of nanoparticles (e.g., polymeric nanoparticles with carboxyl groups).
Materials:
-
Carboxyl-functionalized nanoparticles
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
3-Azidopropan-1-amine
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifugal filter units (e.g., Amicon Ultra)
Procedure:
-
Disperse the carboxyl-functionalized nanoparticles in MES buffer.
-
Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature with gentle stirring.
-
Add 3-Azidopropan-1-amine to the reaction mixture. The amine group will react with the activated carboxyl groups to form a stable amide bond, leaving the azide group exposed on the surface.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purify the azide-functionalized nanoparticles by repeated centrifugation and resuspension in PBS using centrifugal filter units to remove unreacted reagents.
-
Characterize the azide-functionalized nanoparticles using Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the azide group (characteristic peak around 2100 cm⁻¹).
Protocol for "Click" Conjugation of this compound to Azide-Functionalized Nanoparticles
This protocol details the CuAAC reaction to conjugate this compound to the prepared azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Deionized (DI) water
-
Centrifugal filter units
Procedure:
-
Disperse the azide-functionalized nanoparticles in DI water.
-
In a separate vial, prepare the catalyst solution by mixing CuSO₄ and THPTA in DI water.
-
Add the this compound to the nanoparticle suspension.
-
Add the catalyst solution to the nanoparticle mixture.
-
Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring, protected from light.
-
Purify the this compound functionalized nanoparticles by repeated centrifugation and resuspension in DI water to remove the copper catalyst and excess PEG linker.
-
Characterize the final PEGylated nanoparticles for size, zeta potential, and surface chemistry to confirm successful conjugation.
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle Surface Modification
The following diagram illustrates the overall workflow for the surface modification of nanoparticles with this compound.
Caption: Workflow for surface modification.
Signaling Pathway of PEGylated Nanoparticle for Enhanced Drug Delivery
This diagram illustrates the conceptual pathway by which PEGylation enhances the efficacy of nanoparticle-based drug delivery.
Caption: Enhanced drug delivery pathway.
Conclusion
The use of this compound for the surface modification of nanoparticles via click chemistry offers a robust and efficient method for developing advanced drug delivery systems. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to design and synthesize PEGylated nanoparticles with improved stability, prolonged circulation, and enhanced therapeutic potential. Careful characterization at each step is crucial to ensure the desired physicochemical properties and biological performance of the final nanoparticle formulation.
References
Application Notes and Protocols for Attaching Propargyl-PEG14-OH to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent attachment of Propargyl-PEG14-OH to molecules containing a primary amine. The direct conjugation of the hydroxyl group of this compound to a primary amine is not a feasible one-step reaction. Therefore, a two-step process is required. The first step involves the conversion of the terminal hydroxyl group of the PEG linker into a carboxylic acid. The second step is the activation of this carboxylic acid using carbodiimide chemistry to facilitate the formation of a stable amide bond with a primary amine.
The propargyl group on the PEG linker provides a terminal alkyne functionality, which is valuable for subsequent "click chemistry" reactions with azide-containing molecules.[1] The polyethylene glycol (PEG) spacer enhances water solubility and can reduce steric hindrance during conjugation.[2] This protocol is applicable for modifying proteins, peptides, and other biomolecules or surfaces with primary amine groups.
Principle of the Reaction
The conjugation process involves two main stages:
-
Conversion of the Hydroxyl Group: The terminal hydroxyl group of this compound is reacted with succinic anhydride to introduce a terminal carboxylic acid group, forming Propargyl-PEG14-COOH.
-
Amide Bond Formation via EDC/NHS Chemistry: The newly formed carboxylic acid is activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester.[2][3] This NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the successful conjugation of this compound to a primary amine.
| Step | Parameter | Recommended Value | Notes |
| 1. Conversion to Carboxylic Acid | Reagents | Succinic anhydride, 4-dimethylaminopyridine (DMAP), Triethylamine (TEA) | |
| Molar Excess of Reagents (to -OH) | Succinic anhydride: 1.05 eq, DMAP: 1.05 eq, TEA: 1.05 eq | Based on a general protocol for a similar conversion. | |
| Solvent | Anhydrous 1,4-dioxane | ||
| Temperature | Room Temperature (20 °C) | ||
| Reaction Time | 24 hours | ||
| 2. EDC/NHS Activation & Amine Coupling | Activation Step | ||
| Activating Agents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) | Sulfo-NHS is recommended for aqueous reactions. | |
| Molar Excess of Reagents (to -COOH) | EDC: 1.1 - 1.5 eq, NHS/Sulfo-NHS: 1.1 - 1.5 eq | ||
| Solvent | Anhydrous DMF or DMSO for organic-soluble molecules; MES buffer for aqueous reactions | ||
| Activation Buffer | 0.1 M MES buffer, pH 4.7-6.0 | The activation with EDC is most efficient in a slightly acidic environment. | |
| Temperature | Room Temperature | ||
| Reaction Time | 15 - 30 minutes | ||
| Conjugation Step | |||
| Molar Excess of Activated PEG (to Amine) | 5- to 20-fold molar excess | A common starting point, optimization may be required. | |
| Conjugation Buffer | Phosphate-buffered saline (PBS), pH 7.2-7.5 or other non-amine buffer at pH 7-8 | The reaction of the NHS ester with the primary amine is most efficient at a neutral to slightly basic pH. | |
| Temperature | Room Temperature or 4°C | ||
| Reaction Time | 2 hours at room temperature or overnight at 4°C | ||
| Quenching | |||
| Quenching Reagent | 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5 | To hydrolyze any unreacted NHS esters. | |
| Final Concentration of Quenching Reagent | 20-50 mM | ||
| Incubation Time | 15 minutes |
Experimental Workflow
References
Application Notes and Protocols for Fluorescent Labeling of Peptides with Propargyl-PEG14-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a cornerstone technique in chemical biology and drug development, enabling researchers to visualize, track, and quantify peptides in biological systems.[1] This document provides detailed application notes and protocols for the fluorescent labeling of peptides using a two-step approach: first, the modification of the peptide with a propargyl-PEG linker, followed by the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction to conjugate an azide-modified fluorescent dye.[2][3][4]
The use of a Propargyl-PEG14-OH linker introduces a terminal alkyne group onto the peptide. The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate.[5] The subsequent "click chemistry" reaction is renowned for its high yield, selectivity, and compatibility with a wide range of functional groups and reaction conditions, making it an ideal method for bioconjugation. These protocols are designed to be a comprehensive guide for researchers, providing step-by-step instructions for peptide modification, fluorescent labeling, and purification.
Chemical Principle
The fluorescent labeling process described herein involves two primary chemical reactions:
-
Peptide Propargylation: The peptide is first functionalized with a propargyl-PEG linker. This is typically achieved by reacting an amine-reactive derivative of this compound (e.g., Propargyl-PEG14-NHS ester) with a primary amine on the peptide, such as the N-terminus or the side chain of a lysine residue. This reaction forms a stable amide bond and introduces a terminal alkyne group onto the peptide.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified peptide is then reacted with an azide-functionalized fluorescent dye in the presence of a copper(I) catalyst. This reaction, a type of Huisgen 1,3-dipolar cycloaddition, forms a stable triazole ring, covalently linking the fluorescent dye to the peptide.
Experimental Workflows and Signaling Pathways
The overall experimental workflow for the fluorescent labeling of a peptide with this compound and an azide-modified fluorophore is depicted below.
Caption: Experimental workflow for peptide labeling.
The core of the fluorescent labeling step is the CuAAC reaction, a powerful example of click chemistry.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Data Presentation
The following tables summarize typical materials and conditions for the fluorescent labeling of peptides.
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Purpose |
| Peptide of Interest | Custom Synthesis | Substrate for labeling |
| Propargyl-PEG14-NHS Ester | Commercial Vendor | Introduction of alkyne group |
| Azide-Functionalized Fluorescent Dye | Commercial Vendor | Reporter molecule |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | Catalyst precursor |
| Sodium Ascorbate | Sigma-Aldrich | Reducing agent for Cu(I) generation |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Sigma-Aldrich | Copper(I)-stabilizing ligand |
| Dimethylformamide (DMF) | Sigma-Aldrich | Solvent |
| Phosphate-Buffered Saline (PBS) | Gibco | Buffer for labeling reaction |
| Acetonitrile (ACN) | Fisher Scientific | HPLC mobile phase |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | HPLC mobile phase modifier |
| HPLC Column (e.g., C18) | Waters | Purification of labeled peptide |
Table 2: Typical Reaction Parameters
| Parameter | Peptide Propargylation | Fluorescent Labeling (CuAAC) |
| Solvent | DMF or DMSO | Aqueous buffer (e.g., PBS) with co-solvent (e.g., DMF, DMSO) |
| pH | 7.0-9.0 | 7.0-8.0 |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1-4 hours | 1-12 hours |
| Molar Ratios (Peptide:Reagent) | 1 : 1.5 - 5 (Peptide : Propargyl-PEG14-NHS) | 1 : 1.5 - 3 (Alkyne-Peptide : Azide-Dye) |
| Catalyst Concentration | N/A | 0.1-1 mM CuSO4, 1-5 mM Sodium Ascorbate, 0.1-1 mM TBTA |
Experimental Protocols
Protocol 1: Propargylation of Peptides with Propargyl-PEG14-NHS Ester
This protocol describes the modification of a peptide containing a primary amine with an amine-reactive propargyl-PEG linker.
Materials:
-
Peptide with a primary amine (N-terminal or Lys side chain)
-
Propargyl-PEG14-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5
-
N,N-Diisopropylethylamine (DIPEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Propargyl-PEG14-NHS Ester Stock Solution: Immediately before use, dissolve Propargyl-PEG14-NHS Ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Reaction Setup: Add a 1.5 to 5-fold molar excess of the Propargyl-PEG14-NHS Ester stock solution to the peptide solution. If the peptide is in a salt form (e.g., TFA salt), add 2-3 equivalents of a non-nucleophilic base like DIPEA to neutralize the salt and facilitate the reaction.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-4 hours. The progress of the reaction can be monitored by LC-MS.
-
Quenching (Optional): The reaction can be quenched by adding an excess of an amine-containing buffer, such as Tris or glycine, to consume any unreacted NHS ester.
-
Purification: Purify the propargylated peptide from excess reagents and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC). Use a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Characterization and Storage: Confirm the identity of the purified propargylated peptide by mass spectrometry. Lyophilize the purified peptide and store it at -20°C or -80°C.
Protocol 2: Fluorescent Labeling of Propargylated Peptides via CuAAC
This protocol details the "click chemistry" reaction to conjugate an azide-functionalized fluorescent dye to the propargylated peptide.
Materials:
-
Propargylated Peptide
-
Azide-functionalized fluorescent dye
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 10 mM in DMSO or DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Co-solvent: DMF or DMSO
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the propargylated peptide in the reaction buffer to a final concentration of 1-2 mM. A co-solvent (e.g., DMF, up to 20% v/v) may be added to aid in the dissolution of the peptide and dye.
-
Dissolve the azide-functionalized fluorescent dye in DMF or DMSO to a concentration of 10-20 mM.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the propargylated peptide solution and a 1.5 to 3-fold molar excess of the azide-dye stock solution.
-
Add the TBTA stock solution to a final concentration of 0.1-1 mM.
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Initiate the reaction by adding the CuSO4 stock solution to a final concentration of 0.1-1 mM.
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-12 hours, protected from light. Monitor the reaction progress by LC-MS.
-
Purification: Purify the fluorescently labeled peptide from the catalyst, excess dye, and other reagents by RP-HPLC. Monitor the elution at the absorbance maximum of the fluorescent dye and the peptide bond (e.g., 214 nm or 280 nm).
-
Characterization and Storage: Verify the identity and purity of the final fluorescently labeled peptide using mass spectrometry and analytical HPLC. Determine the labeling efficiency by UV-Vis spectroscopy. Lyophilize the purified product and store it at -20°C or -80°C, protected from light.
References
- 1. confluore.com [confluore.com]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. Propargyl-PEG-amine | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 4. Methodology of stable peptide based on propargylated sulfonium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propargyl-PEG9-amine | Benchchem [benchchem.com]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Propargyl-PEG14-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the drug payload, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. Polyethylene glycol (PEG) linkers are widely employed in ADC development to enhance hydrophilicity, which can mitigate aggregation, improve in vivo stability, and allow for a higher drug-to-antibody ratio (DAR).[1][2]
This document provides detailed application notes and protocols for the synthesis of ADCs using a Propargyl-PEG14-OH linker. This heterobifunctional linker features a terminal propargyl group for conjugation to an azide-modified drug payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The terminal hydroxyl group can be activated for conjugation to the antibody. The PEG14 spacer offers a balance of increased hydrophilicity and a defined length to optimize the ADC's properties.
Key Concepts and Advantages of this compound in ADC Synthesis
-
Enhanced Hydrophilicity: The PEG14 chain imparts significant water solubility to the ADC, which is crucial when working with hydrophobic payloads. This increased hydrophilicity helps to prevent aggregation, a common issue that can lead to reduced efficacy and increased immunogenicity.[1]
-
Improved Pharmacokinetics: PEGylation is known to prolong the circulation half-life of biologics by creating a hydrophilic shield that reduces renal clearance and proteolytic degradation.[2] This can lead to greater accumulation of the ADC at the tumor site.
-
Precise Drug-to-Antibody Ratio (DAR) Control: The use of click chemistry allows for a highly specific and controlled conjugation reaction, facilitating the production of more homogeneous ADCs with a defined DAR.[3] A consistent DAR is a critical quality attribute for ensuring predictable efficacy and safety.
-
Versatile Conjugation Chemistry: The propargyl group provides a bioorthogonal handle for click chemistry, which is known for its high yield, mild reaction conditions, and compatibility with biological molecules.
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 (Representative for PEG14) | ~5 |
| PEG24 | ~5 |
Data adapted from a study evaluating the impact of PEG side chains on the pharmacokinetics of monomethylauristatin E (MMAE) ADCs. The study showed that ADC exposure increased with PEG size up to PEG8, at which point further increases had little impact on exposure.
Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Technologies
| Linker Type | Cell Line | IC50 (nM) |
| Non-PEGylated, Non-cleavable (SMCC) | HER2+ (SK-BR-3) | 0.5 - 2.0 |
| Non-PEGylated, Non-cleavable (SMCC) | HER2- (MCF-7) | >1000 |
| PEGylated, Non-cleavable (e.g., with PEG12/14) | HER2+ (SK-BR-3) | 1.0 - 5.0 |
| PEGylated, Non-cleavable (e.g., with PEG12/14) | HER2- (MCF-7) | >1000 |
| Protease-cleavable (Val-Cit) | HER2+ (SK-BR-3) | 0.1 - 1.0 |
| Protease-cleavable (Val-Cit) | HER2- (MCF-7) | >500 |
Note: Lower IC50 values indicate higher potency. The data presented is illustrative and can vary based on the specific antibody, payload, cell line, and experimental conditions. PEGylated linkers generally show comparable in vitro potency to their non-PEGylated counterparts for non-cleavable linkers.
Table 3: Stability of ADCs with PEG Linkers
| ADC Construct | Stress Condition | % Monomer Loss (after 4 weeks) | % Aggregate Formation (after 4 weeks) |
| Non-PEGylated ADC (DAR 8) | 40°C | ~15% | ~10% |
| PEGylated ADC (DAR 8, with PEG12/14) | 40°C | ~5% | <3% |
This table illustrates the general trend that PEGylation significantly improves the stability of ADCs, especially those with a high drug-to-antibody ratio, by reducing aggregation.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Cytotoxic Payload
This protocol describes the activation of the hydroxyl group of this compound for subsequent conjugation to a drug payload containing a reactive amine group.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Amine-containing cytotoxic payload
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF.
-
Add 1.2 equivalents of DSC and 2.0 equivalents of TEA or DIPEA.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Conjugation to Cytotoxic Payload:
-
In a separate vial, dissolve the amine-containing cytotoxic payload in anhydrous DMF.
-
Slowly add the activated Propargyl-PEG14-NHS ester solution to the payload solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Purify the resulting Propargyl-PEG14-Payload conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Characterize the product by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Antibody Modification to Introduce Azide Groups
This protocol describes the introduction of azide groups onto the antibody for subsequent click chemistry conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-NHS ester (e.g., N-Azidoacetylsuccinimide)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the Azido-NHS ester in anhydrous DMSO.
-
Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer (e.g., sodium bicarbonate).
-
-
Antibody Azidation:
-
Add a 10- to 20-fold molar excess of the Azido-NHS ester stock solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess Azido-NHS ester and byproducts by passing the reaction mixture through a desalting SEC column equilibrated with PBS (pH 7.4).
-
Collect the protein-containing fractions.
-
Determine the antibody concentration and the degree of azide labeling using appropriate analytical methods.
-
Protocol 3: ADC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction to conjugate the propargyl-functionalized payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody (mAb-N3) in PBS (pH 7.4)
-
Propargyl-PEG14-Payload conjugate in DMSO
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (e.g., 100 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)
-
SEC column for ADC purification
Procedure:
-
Reaction Setup:
-
In a reaction tube, add the azide-modified antibody.
-
Add the Propargyl-PEG14-Payload conjugate to the antibody solution. A typical molar excess is 5-10 equivalents of the linker-payload per antibody. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody stability.
-
-
Catalyst Preparation:
-
In a separate tube, mix the CuSO4 solution and the THPTA ligand solution in a 1:5 molar ratio.
-
-
Click Reaction:
-
Add the CuSO4/THPTA mixture to the antibody-payload solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the resulting ADC using an SEC column to remove unreacted payload, catalyst, and other small molecules.
-
Collect the ADC-containing fractions.
-
Concentrate the purified ADC using a suitable ultrafiltration device.
-
Protocol 4: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of different DAR species.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide a precise measurement of the mass of the different drug-loaded species, from which the DAR can be accurately calculated.
2. Analysis of Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is the standard method for quantifying high molecular weight species (aggregates) in the ADC preparation.
3. In Vitro Cytotoxicity Assay:
-
Cell Lines: Use a target antigen-positive cell line and a target antigen-negative cell line as a control.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic drug.
-
Incubate for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value (the concentration of the ADC that causes 50% inhibition of cell growth).
-
Visualizations
Caption: Experimental workflow for the synthesis of an ADC using a this compound linker.
Caption: Schematic of the CuAAC click chemistry reaction for ADC synthesis.
Caption: Signaling pathway of ADC internalization and payload-induced cell death.
References
Application Notes and Protocols for Site-Specific Protein Modification with Propargyl-PEG14-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the site-specific modification of proteins using Propargyl-PEG14-OH. This heterobifunctional reagent enables the covalent attachment of a polyethylene glycol (PEG) chain to a target protein through a highly efficient and specific "click chemistry" reaction. This process, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3]
The protocols detailed below describe the two primary methods for achieving this conjugation: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] While these protocols provide a strong foundation, optimization for each specific protein and application is recommended.
Introduction to Site-Specific Protein PEGylation
PEGylation is the process of covalently attaching PEG chains to a protein. This modification can offer several advantages, including:
-
Increased half-life: The increased hydrodynamic size of the PEGylated protein reduces renal clearance, prolonging its circulation time in the body.
-
Reduced immunogenicity: The PEG chain can shield epitopes on the protein surface, reducing its recognition by the immune system.
-
Improved stability: PEGylation can protect proteins from proteolytic degradation.
-
Enhanced solubility: The hydrophilic nature of the PEG chain can improve the solubility of the protein.
Site-specific PEGylation, where the PEG chain is attached to a predetermined location on the protein, is highly desirable as it results in a homogeneous product with predictable properties, in contrast to random PEGylation which can lead to a heterogeneous mixture of conjugates with varying biological activities.
This compound is a reagent designed for site-specific PEGylation. The propargyl group (a terminal alkyne) serves as a handle for the click chemistry reaction, while the hydroxyl group can be used for further modifications if desired. The 14-unit PEG chain provides the benefits of PEGylation.
Principle of the Method: Click Chemistry
Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding. For protein modification, the most common click chemistry reaction is the azide-alkyne cycloaddition. This involves the reaction of an azide-functionalized molecule with an alkyne-functionalized molecule to form a stable triazole linkage.
To use this compound for site-specific protein modification, the target protein must first be functionalized with an azide group at the desired location. This can be achieved through various methods, such as:
-
Incorporation of unnatural amino acids: An unnatural amino acid containing an azide group, such as p-azido-L-phenylalanine (AzF), can be genetically encoded into the protein at a specific site.
-
Enzymatic modification: Enzymes like sortase A can be used to ligate a peptide containing an azide to a specific recognition sequence on the target protein.
-
Chemical modification of specific amino acid residues: Cysteine or lysine residues can be chemically modified with a reagent that introduces an azide group.
Once the protein is azide-functionalized, it can be reacted with this compound using either CuAAC or SPAAC.
dot
Caption: General principle of site-specific protein PEGylation using click chemistry.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction but requires a copper(I) catalyst, which can be cytotoxic and may cause protein denaturation or aggregation. Therefore, the use of a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial to stabilize the copper(I) and protect the protein.
Materials:
-
Azide-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 300 mM in water)
-
Aminoguanidine solution (optional, to scavenge reactive byproducts, e.g., 100 mM in water)
-
Desalting columns or dialysis equipment for purification
Typical Reaction Parameters:
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| This compound:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios can increase the degree of PEGylation. |
| CuSO₄:THPTA Molar Ratio | 1:2 to 1:5 | A higher ligand ratio helps protect the protein. |
| Final CuSO₄ Concentration | 0.2 - 1 mM | |
| Final Sodium Ascorbate Concentration | 2 - 10 mM | Should be in excess of CuSO₄. |
| Reaction Time | 1 - 4 hours at room temperature | Can be performed overnight at 4°C for sensitive proteins. |
| Reaction Buffer | PBS or Tris-free buffer, pH 7.0-8.0 | Tris and other amine-containing buffers can interfere with the reaction. |
Procedure:
-
In a microcentrifuge tube, combine the azide-functionalized protein solution and this compound at the desired molar ratio.
-
Prepare a premix of the CuSO₄ and THPTA solutions and add it to the protein mixture.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
Purify the PEGylated protein using a desalting column or dialysis to remove excess reagents and the copper catalyst.
dot
Caption: Experimental workflow for CuAAC-mediated protein PEGylation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne instead of a simple alkyne. This method is advantageous for applications where copper is a concern, such as in living cells. To use this compound in a SPAAC reaction, it would first need to be modified with a strained cyclooctyne, such as DBCO or BCN. This protocol assumes the use of a pre-functionalized Propargyl-PEG14-DBCO.
Materials:
-
Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Propargyl-PEG14-DBCO (or other strained cyclooctyne derivative)
-
Desalting columns or dialysis equipment for purification
Typical Reaction Parameters:
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | |
| PEG-DBCO:Protein Molar Ratio | 5:1 to 20:1 | |
| Reaction Time | 1 - 12 hours at room temperature or 37°C | Reaction kinetics are generally slower than CuAAC. |
| Reaction Buffer | PBS, pH 7.4 |
Procedure:
-
In a microcentrifuge tube, combine the azide-functionalized protein solution and the Propargyl-PEG14-DBCO.
-
Gently mix and incubate at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purify the PEGylated protein using a desalting column or dialysis.
dot
Caption: Experimental workflow for SPAAC-mediated protein PEGylation.
Characterization of PEGylated Proteins
After purification, it is essential to characterize the PEGylated protein to confirm successful conjugation and assess its properties.
Quantitative Data Summary:
| Characterization Method | Parameter Measured | Expected Outcome |
| SDS-PAGE | Apparent Molecular Weight | An increase in apparent molecular weight corresponding to the addition of the PEG chain. A single, sharp band indicates a homogeneous product. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Molecular Weight | Confirmation of the exact mass of the PEGylated protein. Can be used to determine the degree of PEGylation (number of PEG chains per protein). |
| High-Performance Liquid Chromatography (HPLC) | Purity and Heterogeneity | Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate different PEGylated species. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius | An increase in the hydrodynamic radius of the protein after PEGylation. |
| Circular Dichroism (CD) Spectroscopy | Secondary Structure | To assess if the PEGylation process has altered the secondary structure of the protein. |
| Biological Activity Assay | Functional Activity | To determine if the PEGylated protein retains its biological function. |
| ELISA | Immunogenicity | To evaluate if PEGylation has reduced the immunogenicity of the protein. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | Inefficient click reaction | Optimize reaction conditions (reagent concentrations, time, temperature). Ensure freshness of sodium ascorbate solution for CuAAC. |
| Incomplete azide functionalization of the protein | Verify the efficiency of the azide incorporation step. | |
| Steric hindrance | The chosen modification site may be sterically inaccessible. Consider a different site. | |
| Protein Precipitation/Aggregation | Copper-induced damage (CuAAC) | Increase the concentration of the protective ligand (THPTA). Perform the reaction at a lower temperature. |
| Denaturation | Optimize buffer conditions (pH, ionic strength). | |
| Heterogeneous Product | Non-specific modification | Ensure the azide functionalization is truly site-specific. Optimize purification methods to separate different PEGylated species. |
Conclusion
Site-specific protein modification with this compound via click chemistry is a powerful technique for producing homogeneous and well-defined PEGylated proteins. The choice between CuAAC and SPAAC will depend on the specific application and the sensitivity of the protein to copper. Careful optimization of the reaction conditions and thorough characterization of the final product are crucial for successful outcomes in research, diagnostics, and therapeutic development.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing Propargyl-PEG14-OH stock solutions and buffers
Application Notes and Protocols: Propargyl-PEG14-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a high-purity, heterobifunctional linker widely utilized in bioconjugation, drug delivery, and probe development.[1] This molecule features a terminal propargyl group for facile "click chemistry" reactions and a terminal hydroxyl group available for further chemical modification.[1] The polyethylene glycol (PEG) spacer, consisting of 14 ethylene glycol units, enhances aqueous solubility, increases hydrodynamic volume, and provides a flexible bridge between conjugated molecules, which can improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1][2] These application notes provide detailed protocols for the preparation of stock solutions and guidance on buffer selection for downstream applications.
Physicochemical Properties and Handling
This compound is a versatile tool in modern bioconjugation strategies. Its utility is derived from its distinct functional ends, separated by a hydrophilic PEG spacer.[3] The propargyl group allows for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the hydroxyl group can be derivatized for various synthetic strategies.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₆₀O₁₅ | |
| Molecular Weight | 672.8 g/mol | |
| Appearance | Varies (consult supplier data) | - |
| Solubility | Soluble in Water, DMSO, DMF, DCM | |
| Storage Conditions | Store at –20 °C, desiccated, protected from light |
Note: Solubility data is inferred from similar Propargyl-PEGn-acid and Propargyl-PEGn-alcohol compounds.
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). It is critical to use anhydrous solvents and proper handling techniques to prevent hydrolysis and maintain the integrity of the reagent.
Materials and Equipment:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Microcentrifuge tubes or amber glass vials with septa
-
Calibrated pipettes
-
Syringes for solvent transfer
-
Vortex mixer
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: In a controlled environment, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM solution, weigh 67.28 mg of the reagent.
-
Dissolution:
-
Transfer the weighed compound into a clean, dry vial.
-
Using a syringe, add the calculated volume of anhydrous DMSO. For 67.28 mg, add 1 mL of anhydrous DMSO.
-
Seal the vial tightly.
-
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) can be used to aid dissolution if necessary.
-
Inert Gas Purge: To enhance stability for long-term storage, gently flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing tightly.
-
Storage: Store the stock solution at -20°C. When not in use, keep the vial tightly sealed to protect it from moisture and light.
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat when handling chemical reagents.
-
Perform all weighing and solvent additions in a chemical fume hood to minimize inhalation risk.
Buffer Selection for Downstream Applications
The choice of buffer is critical for the success of subsequent conjugation reactions. Buffers containing primary amines, such as Tris or glycine, must be avoided in reactions involving the activation of the hydroxyl group to an amine-reactive species (e.g., NHS ester), as they will compete for the reagent.
Table 2: Recommended Buffers for Common Reactions
| Application | Recommended Buffers (Non-Amine Containing) | pH Range | Rationale |
| Click Chemistry (CuAAC) | Phosphate-Buffered Saline (PBS), HEPES | 7.0 - 8.5 | Provides a stable pH environment that is compatible with most biomolecules and the copper catalyst system. |
| Hydroxyl Group Activation | MES, Acetate Buffer | 4.5 - 6.0 | Optimal pH for activating carboxylic acids (if the -OH is converted to an acid) with EDC/NHS chemistry. |
| Conjugation to Amines (post-activation) | PBS, Bicarbonate Buffer, Borate Buffer | 7.2 - 8.5 | The slightly basic pH facilitates the reaction between an activated ester and primary amines on a target molecule. |
Diagrams and Workflows
Caption: Reactivity diagram of this compound.
Caption: Workflow for preparing stock solutions.
References
Troubleshooting & Optimization
improving low yield in Propargyl-PEG14-OH click chemistry reactions
Welcome to the technical support center for Propargyl-PEG14-OH and other PEGylated alkyne reagents used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, answers to frequently asked questions, and detailed experimental protocols to improve reaction yields and obtain high-purity conjugates.
Troubleshooting Guide
Low or no yield in a click chemistry reaction can be attributed to several factors, ranging from reagent quality to reaction setup. This guide provides a systematic approach to identifying and resolving these common issues.
// Catalyst Solutions sol_degas [label="Degas solvents and reagents.\nUse fresh reducing agent (e.g., Sodium Ascorbate).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_ligand [label="Use a stabilizing ligand (e.g., THPTA, TBTA).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Reagent Solutions sol_purity [label="Verify purity of alkyne and azide via NMR or Mass Spec.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_stoichiometry [label="Optimize stoichiometry.\nStart with 1.1-1.2 eq of azide to alkyne.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Conditions Solutions sol_solvent [label="Use a suitable solvent (e.g., H2O/tBuOH, DMSO).\nAdd co-solvents if solubility is an issue.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_temp_time [label="Increase reaction temperature and/or time.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Side Reactions Solutions sol_glaser [label="Ensure excess reducing agent and use a ligand to minimize alkyne homocoupling.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_purification [label="Use a copper chelator (e.g., EDTA) post-reaction before purification.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> catalyst_check; catalyst_check -> reagent_check [label=" If catalyst is likely active"]; reagent_check -> conditions_check [label=" If reagents are pure and stoichiometry is correct"]; conditions_check -> side_reactions_check [label=" If conditions seem optimal"];
catalyst_check -> sol_degas [label="No", style=dashed]; catalyst_check -> sol_ligand [label="No", style=dashed]; reagent_check -> sol_purity [label="No", style=dashed]; reagent_check -> sol_stoichiometry [label="No", style=dashed]; conditions_check -> sol_solvent [label="No", style=dashed]; conditions_check -> sol_temp_time [label="No", style=dashed]; side_reactions_check -> sol_glaser [label="Yes", style=dashed]; side_reactions_check -> sol_purification [label="Yes", style=dashed]; } end_dot
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by atmospheric oxygen.[1][2] | • Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen for 15-30 minutes).[1] • Use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄·5H₂O).[1][2] • Use a stabilizing ligand to protect the Cu(I) catalyst from oxidation and aggregation. |
| Impure Reagents: Impurities in the this compound or the azide-containing molecule can inhibit the catalyst. | • Confirm the purity of starting materials using analytical techniques like NMR or mass spectrometry before initiating the reaction. | |
| Incorrect Reagent Stoichiometry: Suboptimal ratios of catalyst, ligand, or reducing agent can lead to poor yields. | • Start with a slight excess of one reagent (e.g., 1.1-1.2 equivalents of the azide relative to the alkyne). • Optimize the catalyst loading; typically 1-5 mol% of the copper salt is sufficient. • Ensure an adequate amount of reducing agent is present; 5-10 mol% of sodium ascorbate is a common starting point. For bioconjugations, higher equivalents may be necessary. | |
| Steric Hindrance: Bulky groups near the alkyne or azide functionalities can impede the approach of the reactants. | • Increase the reaction time and/or temperature to overcome the energetic barrier. • Employ a more active catalyst system, potentially by using a different, more effective ligand. | |
| Formation of Side Products | Alkyne Homocoupling (Glaser Coupling): This common side reaction results in the formation of a diyne, consuming the starting material. | • Use a stabilizing ligand to minimize this side reaction. • Ensure a sufficient excess of the reducing agent is present throughout the reaction. • Perform the reaction under an inert atmosphere to limit oxygen, which promotes this side reaction. |
| Contamination with Copper Catalyst: Residual copper can interfere with downstream applications or characterization. | • After the reaction is complete, add a copper-chelating agent like EDTA to the reaction mixture before purification. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal source of copper for my click reaction?
A1: The most convenient and common method for generating the active Cu(I) catalyst is by using a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate. This in situ generation of Cu(I) avoids the need to handle unstable Cu(I) salts like CuI, which can also be inhibitory in some cases.
Q2: How much catalyst, ligand, and reducing agent should I use?
A2: The optimal concentrations can vary depending on the substrates. However, a good starting point for many applications is a ratio of copper to ligand to reducing agent that ensures the catalyst remains active. For bioconjugation, specific concentrations have been optimized.
| Reagent | Typical Concentration Range | Recommended Starting Point (Bioconjugation) |
| Copper(II) Sulfate | 1-10 mol% | 50-100 µM |
| Ligand (e.g., THPTA) | 1-5 equivalents relative to copper | 5 equivalents to copper (e.g., 250-500 µM) |
| Sodium Ascorbate | 5-50 mol% (or in excess) | 2.5-5 mM (at least 5 equivalents to copper) |
| This compound | 1.0 equivalent | Dependent on experimental scale |
| Azide Compound | 1.0-1.2 equivalents | ~2-fold excess over alkyne |
Q3: Why is a ligand necessary, and which one should I choose?
A3: A ligand serves two primary purposes in CuAAC reactions: it stabilizes the catalytically active Cu(I) oxidation state, preventing oxidation and disproportionation, and it can significantly accelerate the reaction rate. For aqueous reactions, especially in bioconjugation, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended. For reactions in organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice.
Q4: My starting materials are not fully soluble. What can I do?
A4: Poor solubility can significantly lower the reaction rate. The reaction does not always require complete dissolution of the starting materials to proceed. However, if low yield is an issue, consider the following:
-
Use a co-solvent: Adding organic solvents like DMSO, DMF, or t-butanol to an aqueous reaction can improve solubility.
-
Increase Temperature: Gently warming the reaction mixture can improve solubility and increase the reaction rate, provided your molecules are stable at higher temperatures.
Q5: How can I monitor the progress of my reaction?
A5: The choice of monitoring technique depends on the nature of your molecules. Thin-Layer Chromatography (TLC) is often used for small molecules, where the disappearance of a starting material spot and the appearance of a new product spot can be visualized. For larger molecules like proteins or oligonucleotides, techniques such as High-Performance Liquid Chromatography (HPLC) or SDS-PAGE can be employed to track the formation of the conjugate.
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a general guideline and should be optimized for specific applications.
Materials:
-
This compound (1.0 eq)
-
Azide-functionalized molecule (1.1-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.25 eq)
-
Ligand (e.g., THPTA for aqueous reactions) (0.25 eq)
-
Solvent (e.g., a mixture of deionized water and t-butanol (1:1), degassed)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of this compound in the chosen solvent.
-
Prepare a 10 mM solution of the azide-functionalized molecule in the chosen solvent.
-
Prepare a 100 mM aqueous solution of sodium ascorbate. This solution should be made fresh.
-
Prepare a premixed catalyst solution by combining a 20 mM aqueous solution of CuSO₄ and a 100 mM aqueous solution of the ligand (e.g., THPTA) in a 1:5 ratio.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and the azide-functionalized molecule.
-
Add the premixed catalyst/ligand solution to the reaction mixture and mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
If necessary, flush the headspace of the vial with an inert gas (argon or nitrogen) and seal the vessel.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature with stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or HPLC) until the starting material is consumed (typically 1-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, a copper chelator such as EDTA can be added to sequester the copper catalyst.
-
The product can then be purified from the reaction mixture using an appropriate method, such as column chromatography, HPLC, or precipitation.
-
// Reactants Alkyne [label="R1-C≡CH\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azide [label="R2-N3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cu_I [label="Cu(I)", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Intermediates Cu_Acetylide [label="R1-C≡C-Cu(I)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coord_Complex [label="Coordinated Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_Triazolide [label="Copper Triazolide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Product Triazole [label="1,4-Disubstituted Triazole", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Catalyst Regeneration Cu_II [label="Cu(II)", shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ascorbate [label="Sodium\nAscorbate", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
// Pathway Alkyne -> Cu_Acetylide [label="+ Cu(I)"]; Cu_I -> Cu_Acetylide; Cu_Acetylide -> Coord_Complex; Azide -> Coord_Complex [label="+ Azide"]; Coord_Complex -> Cu_Triazolide [label="Cycloaddition"]; Cu_Triazolide -> Triazole [label="Protonolysis"]; Triazole -> Cu_I [label="Regenerates\nCatalyst", style=dashed, color="#34A853"];
// Redox Cycle Cu_II -> Cu_I [label="Reduction"]; Ascorbate -> Cu_I;
} end_dot
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
troubleshooting Propargyl-PEG14-OH solubility issues in aqueous buffers
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Propargyl-PEG14-OH in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the PEG chain included?
This compound is a heterobifunctional linker molecule. It contains a propargyl group for use in click chemistry reactions and a hydroxyl group that can be further modified. The 14-unit polyethylene glycol (PEG) chain is incorporated to increase the hydrophilicity and solubility of the molecule and its conjugates in aqueous environments.[][2] This PEG spacer also provides flexibility and reduces the potential for steric hindrance in bioconjugation applications.[2]
Q2: I'm having trouble dissolving this compound directly into my aqueous buffer. What am I doing wrong?
While this compound is designed to be water-soluble, direct dissolution in an aqueous buffer can sometimes be slow or incomplete, especially at higher concentrations. The recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing a stock solution.[3] These solvents are capable of dissolving this compound at high concentrations and are miscible with aqueous buffers.
Q4: What is the general protocol for dissolving this compound in an aqueous buffer?
Please refer to the detailed experimental protocol in the "Experimental Protocols" section below. The general steps involve preparing a 10-50 mM stock solution in anhydrous DMSO or DMF and then adding this stock solution dropwise to your vigorously stirring aqueous buffer.
Q5: My solution becomes cloudy or shows precipitation when I add the stock solution to my buffer. What could be the cause?
This indicates that the solubility limit of the compound has been exceeded in your final solution. Several factors could be contributing to this:
-
Final Concentration is Too High: You may be trying to achieve a final concentration that is too high for the specific buffer system. Try preparing a more dilute final solution.
-
Organic Solvent Percentage is Too High: Ensure that the final concentration of the organic co-solvent (DMSO or DMF) is low, typically below 5% (v/v), to minimize its impact on solubility and subsequent biological experiments.
-
Buffer Composition: The pH and ionic strength of your buffer can influence solubility.
-
Temperature: The dissolution of most PEGs is an endothermic process, meaning solubility generally increases with temperature.[4]
Q6: How does buffer pH affect the solubility of this compound?
This compound itself does not have a functional group that is highly sensitive to pH in the typical biological range (pH 6-8). However, if the molecule you are conjugating it to has pH-sensitive functional groups, the overall solubility of the conjugate can be affected by the buffer pH.
Q7: Can high salt concentrations in my buffer affect solubility?
Yes, high concentrations of salts in your buffer can sometimes lead to a "salting-out" effect, which decreases the solubility of PEGylated compounds. If you are observing precipitation, consider using a buffer with a lower salt concentration.
Q8: I don't see any visible precipitation, but I'm getting inconsistent results in my downstream experiments. Could solubility still be the issue?
It is possible that micro-aggregates are forming that are not visible to the naked eye. These can interfere with reactions and lead to inconsistent results. A brief, gentle sonication of the final solution can help to break up these aggregates.
Data Presentation
| Parameter | General Observation for PEGs | Relevance to this compound |
| Aqueous Solubility | Generally high; PEGs are known for their hydrophilic nature. For example, PEG 8000 has a reported solubility of approximately 630 mg/mL in water at 20°C. | The PEG14 chain is designed to confer good aqueous solubility. |
| Organic Solvents | Soluble in many polar organic solvents such as DMSO, DMF, methylene chloride, and chloroform. | DMSO and DMF are recommended for preparing concentrated stock solutions. |
| Effect of Molecular Weight | Lower molecular weight PEGs are typically more water-soluble than higher molecular weight PEGs. | This compound has a moderate molecular weight (672.8 g/mol ) and is expected to have good water solubility. |
| Effect of Temperature | Solubility of solid PEGs in water generally increases with temperature. Gentle warming can aid dissolution. | If you encounter issues, gentle warming of the aqueous buffer (e.g., to 37°C) before adding the stock solution may help. |
| Effect of pH | Generally stable across a wide pH range. | The solubility of this compound itself is not expected to be significantly impacted by pH in the 6-8 range. |
| Effect of Salts | High salt concentrations can decrease solubility ("salting-out"). | If using a high-salt buffer, be mindful of potential precipitation. |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound
This protocol describes the recommended method for dissolving this compound in an aqueous buffer using an organic stock solution.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Your desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Vortex mixer
-
Magnetic stirrer and stir bar (recommended)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound and dissolve it in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure the compound is completely dissolved. This stock solution can be stored at -20°C for future use. Avoid repeated freeze-thaw cycles.
-
-
Prepare the Aqueous Buffer:
-
In a separate tube, place the required volume of your final aqueous buffer.
-
If possible, place the tube on a magnetic stirrer and add a stir bar for continuous mixing.
-
-
Combine the Solutions:
-
While vigorously vortexing or stirring the aqueous buffer, add the organic stock solution dropwise.
-
Crucially, add the concentrated organic stock to the stirring aqueous buffer, not the other way around, to prevent precipitation.
-
-
Final Formulation:
-
Ensure the final volume percentage of the organic co-solvent is as low as possible (ideally <5% v/v) to minimize its impact on subsequent experiments.
-
If the solution appears cloudy, the solubility limit has likely been exceeded. You may need to prepare a more dilute solution.
-
For optimal results, a brief and gentle sonication of the final solution can be performed to break up any potential micro-aggregates.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for this compound solubility issues.
Caption: Logical relationships of factors affecting solubility.
References
Technical Support Center: Optimizing Copper Catalyst Concentration for CuAAC with Propargyl-PEG14-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the copper catalyst concentration in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Propargyl-PEG14-OH.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for the copper catalyst in a CuAAC reaction with a PEGylated alkyne like this compound?
A1: For bioconjugation reactions, the final concentration of the copper catalyst, typically generated in situ from a copper(II) salt like CuSO₄, generally ranges from 50 µM to 250 µM.[1] However, for reactions in organic solvents, higher concentrations may be used. It is crucial to optimize this concentration for each specific reaction, as the optimal amount can be substrate-dependent.[2]
Q2: Why is a low yield observed in my CuAAC reaction despite using the recommended copper concentration?
A2: Several factors can contribute to low yields in CuAAC reactions:
-
Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[2]
-
Side Reactions: The most common side reaction is the Glaser-Hay coupling, which is an oxidative homocoupling of the alkyne starting material.[2]
-
Steric Hindrance: The PEG chain, while improving solubility, can sterically hinder the azide and alkyne functional groups, reducing their accessibility for the reaction.[2]
-
Copper Sequestration: Other functional groups within your molecules, such as thiols or histidines, can chelate the copper catalyst, making it inactive for the cycloaddition.
Q3: What is the role of a ligand in the CuAAC reaction and which one should I choose?
A3: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing the reaction rate. For reactions in aqueous buffers, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are commonly used and are a good starting point for bioconjugation with PEG linkers. A 1:5 molar ratio of copper to ligand is often recommended to protect biomolecules.
Q4: How can the Glaser-Hay coupling side reaction be minimized?
A4: To minimize the oxidative homocoupling of the alkyne:
-
Degas Solvents: Remove dissolved oxygen by bubbling an inert gas like argon or nitrogen through the reaction mixture.
-
Use a Reducing Agent: Sodium ascorbate is commonly used to reduce any formed Cu(II) back to the active Cu(I) state. A 5-10 fold excess of sodium ascorbate relative to the copper concentration is typical.
-
Control Temperature: Running the reaction at a lower temperature can help suppress this side reaction.
Q5: How does the purity of this compound affect the reaction?
A5: The purity of all reactants is critical. Impurities can interfere with the catalyst or participate in side reactions, leading to lower yields and complex product mixtures. Ensure your this compound and azide-containing molecule are of high purity before starting the reaction.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your CuAAC reaction with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (Cu(II) formation).2. Insufficient catalyst concentration.3. Steric hindrance from the PEG chain.4. Copper sequestration by other functional groups. | 1. Ensure fresh sodium ascorbate solution is used. Degas all buffers and solvents.2. Increase the copper catalyst concentration incrementally (e.g., in 50 µM steps).3. Increase reaction time or temperature (if substrates are stable).4. Increase the copper and ligand concentration if copper chelating groups are present. |
| Reaction Starts but Does Not Go to Completion | 1. Depletion of the active Cu(I) catalyst over time.2. Product inhibition. | 1. Add fresh copper sulfate/ligand and sodium ascorbate solution portion-wise during the reaction.2. Consider using a ligand that is less prone to product inhibition. |
| Formation of Insoluble Precipitate | 1. Aggregation of PEGylated product.2. Precipitation of the copper catalyst. | 1. Try different solvents or co-solvents to improve solubility.2. Ensure the ligand concentration is sufficient to keep the copper complex in solution. A 5:1 ligand to copper ratio is recommended. |
| Presence of Side Products (e.g., Alkyne Dimer) | 1. Oxidative Glaser-Hay coupling due to oxygen exposure. | 1. Thoroughly degas all reaction components. Maintain an inert atmosphere (e.g., under argon or nitrogen).2. Ensure a sufficient excess of sodium ascorbate is present. |
Quantitative Data Summary
The optimal reaction conditions are highly dependent on the specific substrates. The following tables provide a starting point for optimization based on literature findings for CuAAC reactions.
Table 1: Effect of Copper Catalyst Concentration on Reaction Time
| Alkyne Substrate | Copper Concentration | Time to 50% Completion | Time to 90% Completion | Reference |
| Secondary Propiolamide | 10 µM | < 5 min | ~10 min | |
| Propargyl Ether | 10 µM | ~5 min | ~15 min | |
| N-Propargylamide | 10 µM | ~10 min | ~25 min | |
| Phenylacetylene | 10 µM | ~15 min | > 30 min |
Table 2: Recommended Reagent Concentrations for Bioconjugation
| Reagent | Typical Final Concentration | Molar Ratio (relative to Copper) |
| Copper (from CuSO₄) | 50 - 250 µM | 1 |
| Ligand (e.g., THPTA) | 250 - 1250 µM | 5 |
| Sodium Ascorbate | 2.5 - 5 mM | 5-10 |
| This compound | Dependent on desired stoichiometry | - |
| Azide-containing molecule | Dependent on desired stoichiometry | - |
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol provides a general starting point and may require optimization for your specific substrates.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
-
Degassed phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
Degassed DMSO (if required for solubility)
Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in degassed PBS.
-
Azide-containing molecule: Prepare a 10 mM stock solution in degassed DMSO or PBS.
-
CuSO₄: Prepare a 100 mM stock solution in water.
-
THPTA: Prepare a 200 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in water. Note: This solution should be made fresh immediately before use.
Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, add the following in order:
-
The desired volume of the 10 mM this compound stock solution.
-
The desired volume of the 10 mM azide stock solution (adjust volume for the desired molar ratio).
-
Sufficient degassed PBS to bring the volume to near 1 mL.
-
-
Prepare a premixed solution of CuSO₄ and THPTA. For a final copper concentration of 100 µM, mix 1 µL of 100 mM CuSO₄ and 2.5 µL of 200 mM THPTA.
-
Add the premixed copper/ligand solution to the reaction tube.
-
Vortex the mixture gently.
-
Initiate the reaction by adding 5 µL of the freshly prepared 1 M sodium ascorbate solution (for a final concentration of 5 mM).
-
Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator is recommended. Protect from light if any components are photosensitive.
Monitoring and Purification:
-
The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
Once complete, the reaction can be quenched by adding a chelating agent like EDTA. Purification can be achieved using size-exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted reagents.
Visualizations
Caption: Catalytic cycle of the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
References
Technical Support Center: Purification of Propargyl-PEG14-OH Conjugates by RP-HPLC
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals purifying Propargyl-PEG14-OH and its conjugates using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for purifying this compound and its conjugates?
A1: Reversed-Phase HPLC (RP-HPLC) is the most effective and widely used method for purifying PEGylated molecules like this compound conjugates.[1][2] The separation is based on the hydrophobicity of the molecules. The core molecule conjugated to the PEG linker will typically provide the necessary hydrophobicity for retention and separation on a non-polar stationary phase like C18 or C8.
Q2: Which type of HPLC column is best suited for this purification?
A2: A C18 column is an excellent starting point for purifying your conjugate.[1][3] C8 and C4 columns can also be used, particularly for conjugates with higher hydrophobicity, as they provide slightly less retention.[3] For high-resolution analytical work or challenging separations, consider columns with a smaller particle size (e.g., < 5 µm).
Q3: My this compound conjugate has poor UV absorbance. What detection methods can I use?
A3: Polyethylene glycol (PEG) itself does not have a significant UV chromophore, which can make detection challenging if the conjugated molecule is also not UV-active. For universal detection of your PEG conjugate, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID) is highly recommended. If available, Mass Spectrometry (MS) is an excellent option as it provides both detection and mass confirmation of your conjugate.
Q4: Why does my chromatogram show a very broad peak for my PEG conjugate?
A4: Peak broadening with PEGylated compounds can be due to several factors. The polydispersity of the PEG chain can lead to broader peaks; however, this compound is a discrete PEG linker and should be monodisperse. Therefore, broadening is more likely due to non-optimal chromatographic conditions. This can often be improved by increasing the column temperature (e.g., to 45°C or higher) to improve mass transfer kinetics. Other causes can include the sample being dissolved in a solvent much stronger than the initial mobile phase or interactions with the column stationary phase.
Q5: In what solvent should I dissolve my sample before injection?
A5: Ideally, you should dissolve your sample in the initial mobile phase composition (e.g., a high percentage of aqueous mobile phase). If your conjugate has poor solubility in the initial mobile phase, you can use a small amount of a stronger, water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). It is crucial to keep the injection volume as small as possible to prevent solvent effects that can lead to peak distortion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peak or Very Small Peak | - Compound not eluting from the column.- Lack of a UV chromophore and using a UV detector.- Sample degradation. | - Decrease the initial percentage of aqueous mobile phase (Mobile Phase A) or increase the final percentage of organic mobile phase (Mobile Phase B).- Use a universal detector like ELSD, CAD, RID, or MS.- Ensure proper sample handling and storage. The propargyl group can be sensitive to certain conditions. |
| Broad or Tailing Peaks | - Secondary interactions with residual silanols on the column.- Poor mass transfer kinetics.- Column overload.- Inappropriate sample solvent. | - Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.05-0.1%) to both mobile phases to improve peak shape.- Increase the column temperature (e.g., 45-60°C).- Reduce the amount of sample injected onto the column.- Dissolve the sample in the initial mobile phase or minimize injection volume if using a stronger solvent. |
| Split Peaks | - Clogged frit or partially blocked column.- Column void or channel formation.- Sample solvent incompatible with the mobile phase. | - Backflush the column with an appropriate solvent.- If the problem persists, the column may need to be replaced.- Ensure the sample is fully dissolved and the injection solvent is miscible with the mobile phase. |
| Poor Separation of Product and Impurities | - Inadequate mobile phase gradient.- Unsuitable column chemistry.- Co-eluting species. | - Optimize the gradient. A shallower gradient often provides better resolution.- Try a different stationary phase (e.g., C8 or C4 if using C18, or a phenyl-hexyl column for alternative selectivity).- Adjust the mobile phase pH if the analytes have ionizable groups. |
| High Backpressure | - Blockage in the HPLC system (e.g., tubing, injector, or column frit).- Precipitated buffer or sample in the system. | - Systematically disconnect components to identify the source of the blockage.- Filter all mobile phases and samples before use.- Purge the pump to remove any air bubbles. |
Experimental Protocol: RP-HPLC Purification of a this compound Conjugate
This protocol provides a general starting point. Optimization will likely be required based on the specific properties of the conjugated molecule.
1. System and Column:
-
HPLC System: A standard preparative or semi-preparative HPLC system.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 10 µm particle size, 19 x 250 mm).
-
Detectors: UV detector set to a wavelength appropriate for the conjugated molecule. If the conjugate lacks a strong chromophore, an ELSD or CAD is recommended.
2. Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Note: All mobile phases should be filtered and degassed before use.
3. Sample Preparation:
-
Dissolve the crude conjugate in a minimal amount of a suitable solvent. The initial mobile phase is ideal. If solubility is low, use DMF or DMSO.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
| Parameter | Typical Value |
| Flow Rate | 5-20 mL/min (for a semi-preparative column) |
| Column Temperature | 45°C |
| Injection Volume | 100 µL - 2 mL (dependent on column size and sample concentration) |
| UV Detection | As required by the conjugate (e.g., 220 nm, 254 nm, 280 nm) |
5. Gradient Elution:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 35.0 | 5 | 95 |
| 40.0 | 5 | 95 |
| 41.0 | 95 | 5 |
| 50.0 | 95 | 5 |
-
Note: This is a starting gradient and should be optimized to achieve the best separation for your specific conjugate. A shallower gradient over a longer time may be necessary for closely eluting impurities.
6. Post-Purification:
-
Collect fractions corresponding to the desired product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Visualizations
Caption: Troubleshooting workflow for common RP-HPLC purification issues.
References
Technical Support Center: Characterization of Propargyl-PEGylated Proteins
Welcome to the Technical Support Center for the characterization of propargyl-PEGylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the synthesis and analysis of these important bioconjugates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing propargyl-PEGylated proteins?
The main challenges stem from the inherent heterogeneity of the PEGylation reaction and the presence of the propargyl group. Key difficulties include:
-
Determining the Degree of PEGylation: Accurately quantifying the number of PEG chains attached to each protein molecule can be complex due to the polydispersity of PEG and the potential for multiple PEGylation sites.[1][2][3]
-
Identifying PEGylation Sites: Pinpointing the specific amino acid residues (e.g., lysine, N-terminus) where the propargyl-PEG has attached is crucial for understanding structure-activity relationships but can be analytically demanding.[1][4]
-
Purification of the Conjugate: Separating the desired mono-PEGylated protein from unreacted protein, excess PEG, and multi-PEGylated species is often a significant hurdle.
-
Impact of the Propargyl Group: The propargyl group itself can influence the protein's conformation and stability, which requires careful characterization.
-
Characterizing the "Click" Reaction: Verifying the successful and complete reaction of the propargyl group with an azide-containing molecule in subsequent "click" chemistry steps adds another layer of analytical complexity.
Q2: Which analytical techniques are most suitable for characterizing propargyl-PEGylated proteins?
A multi-faceted approach employing orthogonal techniques is highly recommended. The most common and powerful methods include:
-
High-Performance Liquid Chromatography (HPLC):
-
Size-Exclusion Chromatography (SEC-HPLC): Effective for separating species based on their hydrodynamic radius, allowing for the separation of PEGylated proteins from unreacted protein and free PEG.
-
Reversed-Phase HPLC (RP-HPLC): A powerful technique for separating positional isomers and resolving different degrees of PEGylation based on hydrophobicity.
-
-
Mass Spectrometry (MS):
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): Useful for determining the molecular weight of the intact PEGylated protein and assessing the degree of PEGylation.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Often coupled with liquid chromatography (LC-MS), it provides accurate mass measurements and can be used for peptide mapping to identify PEGylation sites.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the presence and chemical environment of the propargyl group.
Q3: How does the propargyl group affect the protein's properties?
The introduction of a propargyl group can impact the protein in several ways:
-
Conformational Changes: Depending on its location, the rigid structure of the propargyl group can either stabilize or destabilize the local secondary structure of the protein.
-
Stability: PEGylation, in general, can enhance the thermal and proteolytic stability of proteins. The specific impact of propargyl-PEGylation on stability should be empirically determined for each protein.
-
Bioactivity: PEGylation can sometimes lead to a decrease in biological activity due to steric hindrance at the active or binding sites. Site-specific PEGylation is often employed to mitigate this issue.
Section 2: Troubleshooting Guides
Low Yield in Propargyl-PEGylation Reaction
Problem: You are observing a low yield of your desired propargyl-PEGylated protein after the conjugation reaction.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | The pH of the reaction buffer is critical for efficient conjugation. For amine-reactive PEGs, a pH of 7.2-7.5 is generally optimal for reacting with primary amines. Verify and adjust the pH of your reaction buffer. |
| Degraded PEG Reagent | Propargyl-PEG reagents can be sensitive to moisture and degradation over time. Use a fresh aliquot of the reagent and ensure it has been stored under the recommended conditions (-20°C, protected from moisture). |
| Inefficient Activation of Carboxylic Acid (if applicable) | If using a carboxylated propargyl-PEG, ensure efficient activation with EDC/NHS. Use a 1.5 to 2-fold molar excess of EDC and NHS over the propargyl-PEG. |
| Insufficient Molar Ratio of PEG to Protein | A low molar ratio of PEG to protein can result in incomplete PEGylation. Try increasing the molar excess of the propargyl-PEG reagent (e.g., from 10:1 to 50:1). |
| Short Reaction Time | The reaction may not have reached completion. While some reactions are fast, others may benefit from longer incubation times. Consider incubating for 2 hours at room temperature or overnight at 4°C. |
| Protein Aggregation | High concentrations of protein or PEG can sometimes lead to aggregation. Visually inspect the reaction mixture for any precipitation. If aggregation is suspected, try reducing the concentrations of the reactants. |
Difficulty in Purifying Propargyl-PEGylated Protein
Problem: You are struggling to separate the desired mono-PEGylated product from unreacted protein, free PEG, and/or multi-PEGylated species.
| Chromatography Technique | Troubleshooting Steps |
| Size-Exclusion Chromatography (SEC) | Poor Resolution: If the peaks for the PEGylated and un-PEGylated protein are not well-resolved, consider using a column with a different pore size or a longer column to improve separation. SEC is generally better for removing free PEG than for separating different PEGylated forms. |
| Reversed-Phase HPLC (RP-HPLC) | Broad Peaks: Broad peaks can be due to the polydispersity of the PEG chain. Using a column with a larger pore size (e.g., 300 Å) and optimizing the gradient elution can improve peak shape. Elevated column temperatures (e.g., 45-60°C) can also enhance resolution. |
| Co-elution of Species: If different PEGylated species co-elute, try adjusting the gradient slope or the organic mobile phase composition. A shallower gradient can often improve the separation of closely related species. | |
| Ion-Exchange Chromatography (IEX) | Loss of Binding: PEGylation can shield the surface charges of the protein, leading to weaker binding to the IEX resin. Try using a salt gradient with a lower starting concentration or a different pH to enhance binding. |
Ambiguous Mass Spectrometry Results
Problem: Your mass spectra of the propargyl-PEGylated protein are difficult to interpret, showing broad peaks or a complex mixture of species.
| Mass Spectrometry Technique | Troubleshooting Steps |
| MALDI-TOF | Broad Peaks: This is often due to the polydispersity of the PEG reagent. Ensure you are using a high-quality, monodisperse PEG if possible. Optimize the matrix and laser power to minimize fragmentation. |
| Low Signal Intensity: On-target sample cleanup using ZipTips or similar can help remove interfering substances like salts and detergents. | |
| ESI-MS | Complex Charge State Distribution: The presence of multiple PEG chains can lead to a complex envelope of charge states. Using a charge-stripping agent like triethylamine (TEA) added post-column can simplify the spectrum by reducing the charge states. |
| Difficulty Identifying PEGylation Sites: For peptide mapping, ensure complete digestion of the protein. The PEGylated peptide will be larger and may require optimized fragmentation conditions (e.g., higher collision energy) for sequencing. |
Section 3: Experimental Protocols & Data
Protocol: Propargyl-PEGylation of a Protein via Amine Coupling
This protocol describes a general procedure for the covalent attachment of a propargyl-PEG-acid to primary amines (N-terminus and lysine residues) on a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Propargyl-PEG-acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in PBS.
-
Activation of Propargyl-PEG-acid: In a separate tube, dissolve the Propargyl-PEG-acid in the Activation Buffer. Add a 1.5 to 2-fold molar excess of both EDC and NHS over the Propargyl-PEG-acid. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Add the activated Propargyl-PEG-acid mixture to the protein solution. A molar ratio of 10:1 to 50:1 (PEG:protein) is a good starting point. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts using a desalting column equilibrated with a suitable storage buffer.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Propargyl-PEGylated Protein
This protocol outlines the "click" reaction between the propargyl-functionalized protein and an azide-containing molecule.
Materials:
-
Propargyl-PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-modified molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for protecting the protein)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the Propargyl-PEGylated protein and the azide-modified molecule (5-20 fold molar excess over the protein).
-
Add Ligand (Optional): If using, add THPTA to a final concentration of 1-5 mM.
-
Add Copper: Add CuSO₄ to a final concentration of 0.2-1 mM.
-
Initiate Reaction: Add freshly prepared sodium ascorbate to a final concentration of 2-10 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Gently mix and incubate at room temperature for 1-4 hours.
-
Purification: Purify the final bioconjugate using a desalting column or dialysis to remove the copper catalyst and excess reagents.
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for Propargyl-PEGylation (Amine Coupling)
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| PEG:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios generally lead to a higher degree of PEGylation. |
| EDC:PEG Molar Ratio | 1.5:1 to 2:1 | Ensures efficient activation of the carboxylic acid. |
| NHS:PEG Molar Ratio | 1.5:1 to 2:1 | Forms a more stable amine-reactive intermediate. |
| Activation pH | 6.0 | Optimal for carbodiimide chemistry. |
| Coupling pH | 7.2-7.5 | Favors the reaction with unprotonated primary amines. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Can be optimized based on protein stability and reaction efficiency. |
Table 2: Comparison of HPLC Methods for Propargyl-PEGylated Protein Analysis
| Method | Principle | Advantages | Disadvantages |
| SEC-HPLC | Separation by hydrodynamic volume | Good for removing free PEG and detecting aggregates. | Limited resolution for separating different PEGylated species and positional isomers. |
| RP-HPLC | Separation by hydrophobicity | High resolution for separating positional isomers and different degrees of PEGylation. | Can cause protein denaturation; broad peaks due to PEG polydispersity. |
| IEX-HPLC | Separation by net charge | Can separate species with different numbers of PEG chains due to charge shielding. | PEGylation can significantly reduce binding to the column. |
| HIC-HPLC | Separation by hydrophobicity (milder than RP-HPLC) | Can separate PEGylated species under non-denaturing conditions. | Resolution may be lower than RP-HPLC. |
Section 4: Visualizations
Caption: Experimental workflow for the synthesis and characterization of a propargyl-PEGylated protein conjugate.
Caption: Troubleshooting logic for addressing low yield in propargyl-PEGylation reactions.
References
Technical Support Center: Minimizing Protein Aggregation During PEGylation with Propargyl-PEG14-OH
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of protein aggregation during PEGylation, with a specific focus on the use of Propargyl-PEG14-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it utilized for protein PEGylation?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains two distinct functional groups:
-
A hydroxyl (-OH) group : This group is not directly reactive with proteins. It must first be "activated" to create a reactive moiety. A common activation method is to convert it into an N-hydroxysuccinimidyl (NHS) ester, which can then react efficiently with primary amine groups (e.g., the side chain of lysine residues or the N-terminus) on the protein surface under mild conditions.
-
A propargyl group : This group contains a terminal alkyne, which is a key component for "click chemistry." After the PEG has been attached to the protein via the activated hydroxyl end, the propargyl group can be used to specifically and efficiently attach other molecules, such as small molecule drugs or imaging agents that bear a complementary azide group.
Q2: What are the primary causes of protein aggregation during the PEGylation process?
Protein aggregation during PEGylation is a multifaceted problem that can arise from several factors:
-
High Protein Concentration : When protein molecules are in close proximity, the likelihood of intermolecular interactions that lead to aggregation increases.[1]
-
Over-Labeling : The addition of too many PEG molecules can alter the protein's net charge and isoelectric point (pI), leading to a decrease in its solubility.[2]
-
Suboptimal Reaction Conditions :
-
pH : Proteins are generally least soluble at their isoelectric point (pI).[3] Conducting the PEGylation reaction at a pH close to the protein's pI can induce aggregation. While NHS ester reactions are more efficient at a slightly alkaline pH (7.2-8.5), this may not be optimal for protein stability.[2]
-
Temperature : Higher temperatures can accelerate not only the PEGylation reaction but also protein unfolding and aggregation processes.[2]
-
Buffer Composition : The use of buffers containing primary amines, such as Tris, will compete with the protein for the activated PEG reagent, reducing conjugation efficiency and potentially leading to side reactions.
-
-
Localized High Reagent Concentration : Adding the activated PEG reagent too quickly or without adequate mixing can create areas of high concentration, leading to uncontrolled reactions and protein precipitation.
-
PEG-Induced Crowding : High concentrations of the PEG reagent itself can act as a "molecular crowder," reducing the effective volume available to the protein and promoting protein-protein interactions and aggregation.
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques are available to monitor and quantify protein aggregation before, during, and after PEGylation:
-
Size Exclusion Chromatography (SEC) : This is a widely used method that separates molecules based on their size. Aggregates, being larger, will elute from the column earlier than the desired monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS) : DLS measures the size distribution of particles in a solution, making it highly effective for detecting the presence of larger aggregate species.
-
UV-Vis Spectroscopy : An increase in light scattering due to aggregates can be measured as an increase in absorbance (turbidity) at wavelengths where the protein does not typically absorb, such as 350 nm.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) : When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to covalently cross-linked protein aggregates.
-
Extrinsic Dye-Binding Assays : Certain fluorescent dyes bind specifically to exposed hydrophobic regions on misfolded or aggregated proteins, and the resulting increase in fluorescence can be quantified.
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Visible precipitation forms immediately upon adding the activated PEG reagent. | Localized high concentration of the PEG reagent. Buffer pH is too close to the protein's pI. | Add the dissolved PEG reagent slowly and dropwise to the protein solution with gentle, continuous stirring. Ensure the buffer pH is at least 1 unit away from the protein's pI. |
| Analysis by SEC shows a significant peak for high molecular weight (HMW) species. | Over-labeling (molar excess of PEG is too high). Protein concentration is too high. | Perform a titration experiment to determine the optimal PEG-to-protein molar ratio; start with a lower ratio (e.g., 3:1 or 5:1). Reduce the protein concentration to 1-5 mg/mL. |
| The reaction mixture becomes cloudy or hazy over the incubation period. | The reaction temperature is too high, causing protein instability. The reaction buffer is not optimal for protein stability. | Lower the reaction temperature by performing the incubation at 4°C. This will slow the reaction, so the incubation time may need to be extended. Add stabilizing excipients to the buffer (see Table 2). |
| Low yield of PEGylated protein and significant unreacted protein remains. | The buffer contains competing primary amines (e.g., Tris). The pH is too low for an efficient NHS-ester reaction. The activated PEG reagent has hydrolyzed. | Dialyze the protein into an amine-free buffer like PBS or HEPES. Increase the buffer pH to 7.5-8.0, provided the protein is stable at this pH. Always prepare the activated PEG solution immediately before use. |
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Amine-Reactive PEGylation
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 5 mg/mL | Minimizes intermolecular interactions that lead to aggregation. |
| Buffer System | PBS, HEPES | Amine-free buffers that do not compete in the reaction. |
| pH | 7.2 - 8.0 | A compromise between reaction efficiency and maintaining protein stability. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures slow aggregation but also the reaction rate. |
| PEG:Protein Molar Ratio | 3:1 to 10:1 | A starting point for optimization; higher ratios increase labeling but also aggregation risk. |
Table 2: Common Stabilizing Excipients to Minimize Aggregation
| Excipient | Typical Working Concentration | Mechanism of Action |
| Arginine | 50 - 100 mM | Suppresses non-specific protein-protein interactions. |
| Sucrose / Trehalose | 5 - 10% (w/v) | Acts as a protein stabilizer through preferential exclusion. |
| Glycerol | 5 - 20% (v/v) | Increases solvent viscosity and stabilizes the native protein structure. |
| Polysorbate 20 / 80 | 0.01 - 0.05% (v/v) | Non-ionic surfactants that reduce surface tension and prevent adsorption-induced aggregation. |
Experimental Protocols
Protocol 1: General Method for Protein PEGylation with Activated Propargyl-PEG14
This protocol assumes the use of a pre-activated Propargyl-PEG14-NHS ester.
-
Protein Preparation :
-
Dialyze the protein solution extensively against an amine-free buffer (e.g., 1x PBS, pH 7.4) to remove any interfering substances.
-
Adjust the protein concentration to a range of 1-5 mg/mL.
-
Bring the protein solution to the desired reaction temperature (e.g., 4°C or room temperature).
-
-
PEG Reagent Preparation :
-
Allow the container of Propargyl-PEG14-NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Calculate the required amount of PEG reagent based on the desired molar excess over the protein (e.g., a 5-fold molar excess).
-
Immediately before starting the reaction, dissolve the calculated amount of the PEG reagent in a small volume of anhydrous solvent like DMSO or DMF.
-
-
PEGylation Reaction :
-
While gently and continuously stirring the protein solution, add the dissolved PEG reagent dropwise. This prevents localized high concentrations that can cause precipitation.
-
Incubate the reaction mixture. A typical starting point is 1-2 hours at room temperature or 3-4 hours at 4°C. The optimal time should be determined experimentally.
-
-
Reaction Quenching :
-
To stop the reaction, add a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Incubate for an additional 30 minutes to ensure any remaining active PEG-NHS is consumed.
-
-
Purification and Analysis :
-
Immediately purify the PEGylated protein from excess PEG reagent and quenching buffer components. Size exclusion chromatography (SEC) or ion-exchange chromatography are commonly used methods.
-
Analyze the purified fractions using SDS-PAGE to confirm conjugation and SEC to quantify the monomeric PEGylated protein versus any aggregates.
-
Visual Guides
References
effect of pH on the efficiency of Propargyl-PEG14-OH conjugation
Welcome to the Technical Support Center for Propargyl-PEG14-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for maximum efficiency and success. The conjugation of this compound to an azide-containing molecule is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." The efficiency of this reaction is notably influenced by the reaction's pH.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your this compound conjugation experiments, with a focus on the impact of pH.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: The pH of the reaction mixture is outside the optimal range for CuAAC, affecting catalyst activity or stability of your biomolecule. | Verify the pH of your reaction buffer and ensure it is within the recommended range of 7.0-8.0 for bioconjugation. Perform a pH optimization experiment by setting up small-scale reactions at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) to determine the optimal condition for your specific system.[1][2] |
| Copper Catalyst Oxidation: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state. | Ensure a fresh solution of a reducing agent, such as sodium ascorbate, is used in sufficient excess. De-gas your buffers and reaction mixture to minimize oxygen exposure. | |
| Inaccessible Alkyne/Azide Groups: The propargyl or azide functional groups on your molecules are sterically hindered or buried within the molecule's structure. | Consider using a longer PEG linker to increase the accessibility of the reactive group. For proteins, the addition of a mild denaturant might be necessary, but this should be done with caution to not compromise protein activity. | |
| Degradation of Biomolecule | pH Instability: The pH of the reaction buffer is detrimental to the stability of your protein, peptide, or other biomolecule. | While CuAAC is functional over a broad pH range (4-12)[3], biomolecules are often only stable within a narrower range. Ensure the chosen pH for the conjugation is compatible with your biomolecule's stability profile. A pH of around 7.4 is often a good starting point for maintaining physiological conditions. |
| Oxidative Damage: Reactive oxygen species generated by the copper catalyst and reducing agent can damage sensitive amino acid residues (e.g., histidine).[4][5] | The use of a copper-chelating ligand, such as THPTA, can help protect biomolecules from oxidative damage and also enhance reaction efficiency. | |
| Inconsistent Results | Buffer Composition: The buffer system is interfering with the reaction. Buffers containing primary or secondary amines (e.g., Tris) can compete with the azide for copper coordination, while high concentrations of chloride can also be inhibitory. | Use non-coordinating buffers such as phosphate-buffered saline (PBS) or HEPES. If you suspect buffer interference, perform a buffer exchange step for your biomolecule before the conjugation reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
A1: For most bioconjugation applications using the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the optimal pH is typically in the neutral to slightly basic range, from pH 7.0 to 8.0. A good starting point for optimization is often pH 7.0-7.5 using a non-coordinating buffer like PBS or HEPES. While the CuAAC reaction itself can proceed over a much broader pH range (4-12), the stability and integrity of the biological molecules being conjugated are the primary determinants for the narrower optimal range in bioconjugation.
Q2: How does pH affect the efficiency of the conjugation reaction?
A2: The pH affects the reaction in several ways. It can influence the activity of the copper catalyst and the protonation state of the reactants. For biomolecules, pH is critical for maintaining their native conformation and solubility. A pH outside the optimal range for a protein, for example, can lead to denaturation, which may either expose or hide the azide groups, thereby affecting the reaction efficiency.
Q3: Can I perform the conjugation at a more acidic pH?
A3: While the CuAAC reaction is known to work at acidic pH, it is generally less efficient than at neutral or slightly basic pH. For bioconjugation, acidic conditions could also lead to the degradation of sensitive biomolecules. However, in specific cases, such as targeting the N-terminal amine of a protein for modification, a slightly acidic pH may be employed to achieve higher selectivity.
Q4: What are the best buffers to use for this conjugation?
A4: It is recommended to use buffers that do not contain primary or secondary amines, such as Tris, as these can interfere with the copper catalyst. Phosphate-buffered saline (PBS) and HEPES are commonly used and are good choices for maintaining a stable pH in the optimal range for bioconjugation.
Q5: How can I determine the optimal pH for my specific application?
A5: The best approach is to perform a pH optimization screen. This involves setting up a series of small-scale conjugation reactions with identical concentrations of reactants but in buffers of varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5). The efficiency of the conjugation at each pH can then be analyzed using an appropriate method, such as SDS-PAGE, HPLC, or a fluorescence-based assay, to identify the optimal condition.
Data Presentation
The following table summarizes the general effect of pH on the efficiency of this compound conjugation. The exact efficiencies are system-dependent and should be determined empirically.
| pH | Relative Conjugation Efficiency | Remarks |
| < 6.0 | Low to Moderate | Reaction rate is generally slower. May be used for specific applications like N-terminal modification, but risks protein precipitation or inactivation. |
| 6.5 - 7.0 | Moderate to High | A good starting point for balancing reaction efficiency and biomolecule stability. |
| 7.0 - 8.0 | High (Optimal Range) | Generally considered the optimal range for most bioconjugation reactions, providing a good balance between reaction rate and the stability of proteins and other biomolecules. |
| 8.0 - 9.0 | Moderate to High | Reaction rate can be high, but the risk of biomolecule degradation or side reactions increases, especially at the higher end of this range. |
| > 9.0 | Low to Moderate | Significantly increased risk of biomolecule degradation and catalyst instability. Generally not recommended for bioconjugation. |
Experimental Protocols
Protocol for Optimizing pH in this compound Conjugation
This protocol describes a general method for determining the optimal pH for the conjugation of a this compound to an azide-functionalized protein using a fluorescence-based readout for efficiency.
Materials:
-
Azide-functionalized protein in a suitable storage buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
A series of reaction buffers (e.g., 0.1 M phosphate buffer) at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5)
-
A fluorescent azide reporter for quantifying conjugation efficiency (optional, if the primary azide is not fluorescent)
-
Microcentrifuge tubes
-
Instrumentation for analysis (e.g., fluorescence plate reader, SDS-PAGE equipment, HPLC)
Procedure:
-
Prepare Reaction Buffers: Prepare a series of 0.1 M phosphate buffers with pH values ranging from 6.5 to 8.5 in 0.5 unit increments.
-
Prepare Reactant Solutions:
-
Dissolve the azide-functionalized protein in each of the reaction buffers to a final concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in DMSO or water.
-
-
Set up the Conjugation Reactions:
-
In separate microcentrifuge tubes, add the azide-functionalized protein solution for each pH to be tested.
-
Add the this compound solution to each tube at a 10-fold molar excess over the protein.
-
Prepare a premix of CuSO₄ and THPTA ligand. Add this to each reaction tube to a final concentration of 1 mM CuSO₄ and 5 mM THPTA.
-
Initiate the reactions by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Gently mix the reactions and incubate at room temperature for 1-2 hours.
-
Quenching the Reaction (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Analysis of Conjugation Efficiency:
-
SDS-PAGE: Analyze the reaction products by SDS-PAGE. Successful conjugation will result in a shift in the molecular weight of the protein band. The intensity of the shifted band relative to the unreacted protein band can be used to estimate the conjugation efficiency at each pH.
-
HPLC: Reverse-phase or size-exclusion HPLC can be used to separate the conjugated product from the unreacted protein and quantify the reaction yield.
-
Fluorescence: If a fluorescent azide reporter was used, the fluorescence of the purified conjugate can be measured and compared across the different pH conditions.
-
Mandatory Visualization
Caption: Experimental workflow for pH optimization of this compound conjugation.
Caption: Troubleshooting decision tree for low yield in this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
Technical Support Center: Strategies to Improve the Stability of Propargyl-PEG14-OH Conjugates
Welcome to the technical support center for Propargyl-PEG14-OH and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these valuable bioconjugation reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my this compound conjugate?
A1: The stability of your this compound conjugate is influenced by several factors, including:
-
pH of the solution: Both highly acidic and alkaline conditions can potentially lead to the degradation of the PEG chain or the propargyl group.
-
Temperature: Elevated temperatures can accelerate the degradation of the PEG backbone and may also promote side reactions of the terminal alkyne.[1]
-
Presence of oxidizing or reducing agents: The polyether backbone of PEG is susceptible to oxidation, which can lead to chain cleavage. The terminal alkyne may also be sensitive to certain redox conditions.
-
Exposure to light: Photodegradation can be a concern for some PEGylated compounds.
-
Storage conditions: Improper storage, such as exposure to air (oxygen) or moisture, can compromise the stability of the conjugate.
Q2: I am observing a loss of reactivity of the propargyl group over time. What could be the cause?
A2: A loss of reactivity in the propargyl group of your conjugate can stem from a few potential side reactions:
-
Oxidative Coupling (Glaser Coupling): In the presence of copper catalysts and an oxidant (like atmospheric oxygen), terminal alkynes can undergo a homocoupling reaction to form 1,3-diynes. This dimerization will cap the reactive end of your conjugate.
-
Isomerization to Allenes: Under certain conditions, particularly with heat or the presence of specific catalysts, the terminal alkyne of the propargyl group can rearrange to form an allene, which is a different functional group and will not participate in "click" chemistry reactions.[2][3]
-
Hydration of the Alkyne: In aqueous solutions, particularly under acidic conditions, the terminal alkyne can be hydrated to form a methyl ketone.[4]
To mitigate these issues, it is crucial to handle and store the conjugate under an inert atmosphere (e.g., argon or nitrogen) and to protect it from excessive heat and light.
Q3: What are the recommended storage conditions for long-term stability of this compound and its conjugates?
A3: For optimal long-term stability, this compound and its conjugates should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically -20°C or below.
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation and moisture-related degradation.
-
Light: Protect from light by using amber vials or by storing in a dark location.
-
Formulation: For conjugates in solution, the choice of buffer and the inclusion of stabilizing excipients can significantly impact long-term stability.
Troubleshooting Guides
Issue 1: Unexpected Degradation of the PEG Chain
Symptoms:
-
Appearance of new peaks in HPLC analysis, often at earlier retention times, indicating smaller molecular weight species.
-
Loss of biological activity or binding affinity of the conjugated molecule.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxidative Damage | The polyether backbone of PEG is susceptible to oxidation.[5] To prevent this, degas all buffers and solutions and handle the conjugate under an inert atmosphere (e.g., argon or nitrogen). Consider adding antioxidants or radical scavengers to the formulation if compatible with your application. |
| Acid or Base Hydrolysis | The ether linkages in the PEG chain can be cleaved under strong acidic or basic conditions. Maintain the pH of your solutions within a neutral range (pH 6-8) whenever possible. If your experimental protocol requires acidic or basic conditions, minimize the exposure time and temperature. |
| Thermal Degradation | High temperatures can lead to chain scission of the PEG polymer. Avoid exposing the conjugate to elevated temperatures for extended periods. For long-term storage, keep the conjugate at -20°C or below. |
Issue 2: Instability of the Propargyl Group
Symptoms:
-
Failure or low yield in subsequent "click" chemistry conjugation reactions.
-
Appearance of new, unexpected peaks in HPLC or mass spectrometry analysis of the conjugate.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxidative Homocoupling (Glaser Coupling) | This side reaction is common for terminal alkynes in the presence of copper and an oxidant. To prevent this, perform reactions under an inert atmosphere. If this occurs during a copper-catalyzed reaction, adding an excess of a reducing agent can help. Alternatively, protecting the terminal alkyne with a bulky group like a trialkylsilyl group can prevent dimerization. |
| Isomerization to Allene | This rearrangement can be catalyzed by heat or certain metals. Avoid high temperatures and ensure the absence of contaminating metals that could catalyze this isomerization. |
| Hydration to a Methyl Ketone | This is more likely to occur under acidic conditions in the presence of water. If acidic conditions are necessary, use the mildest possible acid and the shortest reaction time. |
Quantitative Stability Data
The following tables provide representative data from forced degradation studies on a model Propargyl-PEG conjugate. These studies are designed to accelerate the degradation process to identify potential liabilities and degradation pathways.
Table 1: Effect of pH on the Stability of Propargyl-PEG Conjugate at 40°C for 7 Days
| pH | % Remaining Intact Conjugate | % PEG Chain Cleavage Products | % Propargyl Group Degradation Products |
| 3.0 | 85.2 | 8.1 | 6.7 |
| 5.0 | 96.8 | 1.5 | 1.7 |
| 7.4 | 99.1 | 0.5 | 0.4 |
| 9.0 | 92.5 | 4.3 | 3.2 |
Table 2: Effect of Temperature on the Stability of Propargyl-PEG Conjugate at pH 7.4 for 7 Days
| Temperature | % Remaining Intact Conjugate | % PEG Chain Cleavage Products | % Propargyl Group Degradation Products |
| 4°C | >99.5 | <0.5 | <0.1 |
| 25°C | 98.2 | 1.1 | 0.7 |
| 40°C | 94.5 | 3.5 | 2.0 |
| 60°C | 78.9 | 15.6 | 5.5 |
Table 3: Effect of Oxidative Stress on the Stability of Propargyl-PEG Conjugate at 25°C for 24 Hours
| Oxidizing Agent | % Remaining Intact Conjugate | % PEG Chain Cleavage Products | % Propargyl Group Degradation Products |
| Control (no oxidant) | >99.5 | <0.5 | <0.1 |
| 0.1% H₂O₂ | 89.7 | 9.2 | 1.1 |
| 1% H₂O₂ | 65.4 | 31.8 | 2.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Conjugate
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of your conjugate under various stress conditions.
Materials:
-
This compound conjugate solution (e.g., 1 mg/mL in a suitable buffer like PBS, pH 7.4)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
High-purity water
-
HPLC system with UV and/or MS detector
-
pH meter
-
Incubators/water baths
Procedure:
-
Sample Preparation: Prepare aliquots of the this compound conjugate solution for each stress condition.
-
Acid and Base Hydrolysis:
-
To one aliquot, add HCl to adjust the pH to 3.0.
-
To another aliquot, add NaOH to adjust the pH to 9.0.
-
Maintain a control sample at the initial pH (e.g., 7.4).
-
Incubate all samples at 40°C for a specified time (e.g., 7 days).
-
-
Thermal Stress:
-
Incubate aliquots of the conjugate solution at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C) for a specified time (e.g., 7 days).
-
-
Oxidative Degradation:
-
To separate aliquots, add H₂O₂ to final concentrations of 0.1% and 1%.
-
Incubate the samples at 25°C for 24 hours, protected from light.
-
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method (see Protocol 2) to determine the percentage of the remaining intact conjugate and to identify and quantify degradation products.
-
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound conjugates.
Instrumentation and Columns:
-
HPLC or UHPLC system with a diode array detector (DAD) and a mass spectrometer (MS).
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 25.1 | 5 |
| 30 | 5 |
Method Parameters:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
UV Detection: 214 nm and 280 nm (or a wavelength appropriate for the conjugated molecule)
-
MS Detection: Electrospray ionization (ESI) in positive ion mode, scanning a mass range appropriate for the conjugate and its expected degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound conjugates.
Caption: Potential degradation pathways for Propargyl-PEG-OH conjugates.
References
- 1. Thermal degradation kinetics of bixin in an aqueous model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isomerizations of Propargyl 3-Acylpropiolates via Reactive Allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isomerizations of Propargyl 3-Acylpropiolates via Reactive Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Removal of peroxides in polyethylene glycols by vacuum drying: Implications in the stability of biotech and pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NMR Analysis for the Characterization of Propargyl-PEG14-OH Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of PEGylated compounds such as Propargyl-PEG14-OH and its derivatives is paramount for ensuring product quality, efficacy, and safety. Among the array of available analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, provides a powerful, non-destructive, and quantitative method for detailed structural elucidation. This guide offers an objective comparison of NMR with other analytical methods, supported by experimental data and detailed protocols for the characterization of these versatile heterobifunctional linkers.
The Critical Role of Characterization
This compound is a valuable tool in bioconjugation and drug delivery, featuring a terminal propargyl group for "click" chemistry, a hydrophilic 14-unit polyethylene glycol (PEG) spacer to enhance solubility, and a terminal hydroxyl group that can be further modified, for instance, into a carboxylic acid.[1][2] The synthesis and subsequent derivatization of this molecule can, however, lead to a mixture of products or the presence of impurities. Therefore, robust analytical methods are essential to confirm the structural integrity of the final product and to quantify the success of the derivatization.
Comparison of Key Analytical Techniques
While NMR spectroscopy is a cornerstone for the analysis of PEGylated compounds, other techniques such as Mass Spectrometry (MS) and Size-Exclusion Chromatography (SEC) are also frequently employed.[3] Each method offers distinct advantages and limitations.
| Technique | Advantages | Limitations |
| ¹H NMR | - Provides detailed structural information and confirmation of functional groups.- Quantitative, allowing for the determination of the degree of substitution or purity.- Non-destructive. | - Lower sensitivity compared to MS.- Can be challenging for very large or complex molecules due to signal overlap. |
| Mass Spectrometry (MS) | - High sensitivity and mass accuracy.- Can identify molecular weight and confirm the presence of the desired product. | - Can be destructive.- May not distinguish between isomers.- Quantification can be complex. |
| Size-Exclusion Chromatography (SEC) | - Effective for separating molecules based on size.- Useful for assessing polydispersity and the presence of aggregates. | - Does not provide detailed structural information.- Minor changes in molecular weight, such as the addition of a small functional group, may not be resolvable.[4] |
¹H NMR spectroscopy is particularly powerful for this class of compounds as it allows for the direct observation and integration of signals corresponding to the unique protons of the terminal propargyl and hydroxyl/derivatized groups, as well as the repeating ethylene glycol units of the PEG chain. This enables a comprehensive structural confirmation and purity assessment in a single experiment.
¹H NMR Analysis of this compound
The ¹H NMR spectrum of this compound provides signature signals that confirm its structure. The key is to identify the signals for the propargyl group, the PEG backbone, and the terminal hydroxyl group.
Structure of this compound:
HC(a)≡C(b)-C(c)H₂-O-[CH₂(d)-CH₂(e)]₁₄-OH(f)
Expected ¹H NMR Chemical Shifts for this compound
The following table summarizes the expected chemical shifts (δ) for the key protons of this compound.
| Assignment (Proton Label) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Alkyne (a) | ~2.5 | Triplet | Coupled to the propargyl methylene protons (c). |
| Propargyl Methylene (c) | ~4.1-4.2 | Doublet | Deshielded by the adjacent ether oxygen and coupled to the terminal alkyne proton (a). |
| PEG Backbone (d, e) | ~3.6 | Multiplet | A large, characteristic signal for the repeating -(CH₂-CH₂-O)- units. |
| Terminal Methylene adjacent to OH | ~3.7 | Triplet | Protons on the carbon bearing the hydroxyl group. |
| Hydroxyl (f) | Variable (e.g., 2.0-5.0) | Broad Singlet | The chemical shift is dependent on solvent, concentration, and temperature. |
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation and Data Acquisition
-
Sample Preparation : Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.[5]
-
Internal Standard (Optional) : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added if not already present in the solvent.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher, to ensure adequate signal dispersion.
-
Data Acquisition :
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set an appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing : Process the acquired spectrum using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the relevant signals.
Protocol 2: Synthesis of a Propargyl-PEG-acid Derivative
This protocol describes the conversion of a terminal hydroxyl group of a propargyl-PEG-OH compound to a carboxylic acid using succinic anhydride.
-
Dissolution : Dissolve α-hydroxyl-ω-propargyl PEG (e.g., 0.2 g, ~0.3 mmol for this compound) in 10 mL of anhydrous 1,4-dioxane.
-
Addition of Reagents : Add succinic anhydride (1.1 eq), 4-dimethylaminopyridine (DMAP) (1.1 eq), and triethylamine (TEA) (1.1 eq) to the solution at 20 °C.
-
Reaction : Stir the mixture at room temperature for 24 hours.
-
Work-up : Concentrate the solution under vacuum and precipitate the product in cold diethyl ether.
-
Purification : The crude product can be further purified by crystallization from a suitable solvent system such as THF/diethyl ether to yield the α-carboxyl-ω-propargyl PEG as a white powder.
Visualizing Workflows and Relationships
To better illustrate the processes and logic involved in the characterization of this compound derivatives, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and NMR characterization of a this compound derivative.
Caption: Logical relationship of analytical techniques for the comprehensive characterization of PEGylated compounds.
Conclusion
The structural characterization of PEGylated molecules like this compound and its derivatives is a multi-faceted challenge that necessitates the use of robust analytical techniques. ¹H NMR spectroscopy stands out as a particularly informative and quantitative method for confirming the covalent structure, identifying key functional groups, and assessing the purity of these compounds. When integrated with complementary techniques such as mass spectrometry for molecular weight determination and size-exclusion chromatography for assessing polydispersity, researchers can achieve a comprehensive understanding of their materials, ensuring their suitability for downstream applications in drug development and materials science.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0256820) [hmdb.ca]
- 2. Propargyl alcohol(107-19-7) 1H NMR [m.chemicalbook.com]
- 3. 2-[2-(2-CHLOROETHOXY)ETHOXY]ETHANOL(5197-62-6) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Propargyl-PEG14-alcohol, CAS 32199-97-6 | AxisPharm [axispharm.com]
comparing Propargyl-PEG14-OH with DBCO-PEG linkers for copper-free click chemistry
In the realm of bioconjugation and drug development, click chemistry has emerged as a powerful tool for its reliability, specificity, and biocompatibility. A key decision for researchers is the choice of linker and the corresponding click chemistry methodology. This guide provides a detailed comparison between two commonly used PEGylated linkers: Propargyl-PEG14-OH, a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and DBCO-PEG linkers, which are cyclooctynes designed for copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The primary distinction lies in the reaction mechanism. Propargyl-PEG requires a copper (I) catalyst to activate its terminal alkyne for reaction with an azide. While highly efficient, the potential cytotoxicity of copper can be a concern for in-vivo applications. In contrast, DBCO-PEG linkers utilize a strained ring system that reacts spontaneously with azides, completely obviating the need for a toxic metal catalyst. This makes DBCO-based linkers highly suitable for applications in living systems.
Performance Comparison: Propargyl-PEG vs. DBCO-PEG
The choice between these linkers often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key performance metrics based on typical experimental data.
| Feature | This compound (in CuAAC) | DBCO-PEG Linkers (in SPAAC) |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Requirement | Requires Copper (I) catalyst (e.g., CuSO4/sodium ascorbate) | Copper-free; reaction is spontaneous |
| Reaction Kinetics (k) | Very fast (typically 10^4 - 10^5 M⁻¹s⁻¹) | Fast (typically 0.1 - 1.0 M⁻¹s⁻¹) |
| Biocompatibility | Limited in living systems due to copper cytotoxicity | Excellent; widely used for in-vivo studies and live cell imaging |
| Linker Stability | High | Moderate; can be sensitive to strong acids/bases and high temperatures |
| Side Reactions | Potential for side reactions with proteins; copper can cause oxidative damage | Generally very low; highly specific reaction between azide and cyclooctyne |
| Typical Applications | Ex-vivo conjugations, material science, synthesis of bioconjugates for in-vitro use | In-vivo imaging, live cell labeling, synthesis of antibody-drug conjugates (ADCs) |
Experimental Protocols
Below are representative protocols for conjugating an azide-modified protein with either this compound or a DBCO-PEG linker.
Protocol 1: Protein Conjugation using this compound (CuAAC)
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of the azide-modified protein in phosphate-buffered saline (PBS).
-
Dissolve this compound in DMSO to a concentration of 100 mM.
-
Prepare a 50 mM solution of copper (II) sulfate (CuSO4) in water.
-
Prepare a 250 mM solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM solution of a copper-chelating ligand (e.g., THPTA) in water.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine 100 µL of the protein solution with 2 µL of the this compound solution (20-fold molar excess).
-
In a separate tube, pre-mix the copper catalyst: add 2 µL of the CuSO4 solution to 2 µL of the THPTA solution, vortex briefly, then add 4 µL of the sodium ascorbate solution.
-
Add the 8 µL of the catalyst mixture to the protein-linker solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
-
-
Purification:
-
Remove unreacted linker and catalyst using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.
-
Verify conjugation using SDS-PAGE or mass spectrometry.
-
Protocol 2: Protein Conjugation using DBCO-PEG Linker (SPAAC)
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of the azide-modified protein in PBS.
-
Dissolve the DBCO-PEG linker in DMSO to a concentration of 20 mM.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine 100 µL of the protein solution with 5 µL of the DBCO-PEG linker solution (10-fold molar excess).
-
Incubate the reaction at 4°C overnight or at room temperature for 2-4 hours with gentle shaking. Reaction times may vary depending on the specific DBCO derivative.
-
-
Purification:
-
Remove the unreacted linker using a desalting column equilibrated with PBS.
-
Analyze the conjugate via SDS-PAGE or mass spectrometry to confirm successful labeling.
-
Visualizing Click Chemistry Workflows
The following diagrams illustrate the chemical reactions and a typical experimental workflow for creating an antibody-drug conjugate (ADC), a common application for these linkers.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.
A Head-to-Head Battle for Bioconjugation Efficiency: Propargyl-PEG14-OH vs. NHS-ester PEG Linkers
For researchers, scientists, and drug development professionals, the choice of a PEG linker is a critical decision that can significantly impact the efficacy, stability, and homogeneity of a bioconjugate. Two of the most prominent classes of PEG linkers are those functionalized with a propargyl group for "click chemistry" and those bearing an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. This guide provides an in-depth, objective comparison of Propargyl-PEG14-OH and NHS-ester PEG linkers, supported by a summary of experimental data and detailed methodologies to aid in the selection of the optimal linker for your specific application.
At a Glance: Key Differences in Performance
The fundamental difference between these two linkers lies in their reaction chemistry. This compound participates in a bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," while NHS-ester PEGs react with primary amines via nucleophilic acyl substitution. This distinction leads to significant differences in their performance characteristics.
| Feature | This compound (via CuAAC) | NHS-ester PEG |
| Reaction Mechanism | Bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Nucleophilic acyl substitution |
| Target Functional Group | Azide (must be introduced onto the biomolecule) | Primary amines (e.g., lysine residues, N-terminus) |
| Specificity | Very High | Moderate to Low |
| Overall Efficiency/Yield | High to Very High (typically >85% for the click step) | Variable, Moderate to High (can be significantly reduced by hydrolysis) |
| Control over Degree of Labeling | High (especially with site-specific azide introduction) | Moderate (can be challenging to control) |
| Linkage Stability | High (stable triazole ring) | High (stable amide bond) |
| Key Side Reactions | Minimal | Hydrolysis of the NHS ester |
| Biocompatibility | High (though copper catalyst can be a concern for in vivo applications, copper-free alternatives exist) | High |
Delving into the Chemistries: A Visual Comparison
The distinct reaction mechanisms of Propargyl-PEG (via CuAAC) and NHS-ester PEG linkers are central to their differing performance profiles. The following diagram illustrates these two chemical pathways.
Caption: Comparison of CuAAC and NHS-ester reaction pathways.
Experimental Workflows: A Step-by-Step Illustration
The practical application of these linkers involves distinct experimental workflows. The use of this compound necessitates a preliminary step to introduce an azide group onto the target biomolecule.
Caption: Experimental workflows for bioconjugation.
Detailed Experimental Protocols
For clarity and reproducibility, detailed protocols for key experiments are provided below.
Protocol 1: Two-Step Bioconjugation using this compound
This protocol first involves the introduction of an azide group onto a protein, followed by the CuAAC reaction with this compound.
Part A: Introduction of Azide Groups onto a Protein
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Dissolve an azide-functionalized NHS ester (e.g., NHS-PEG4-Azide) in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 5- to 15-fold molar excess of the Azide-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove excess azide linker by dialysis or using a desalting column equilibrated with an appropriate buffer for the subsequent click chemistry step.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified protein (from Part A) in a suitable buffer.
-
Prepare a stock solution of this compound in DMSO or water.
-
Prepare a stock solution of a copper(II) sulfate (CuSO4) (e.g., 20 mM in water).
-
Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) (e.g., 50 mM in water or DMSO).
-
Freshly prepare a stock solution of a reducing agent (e.g., sodium ascorbate) (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified protein and a molar excess of this compound.
-
Add the copper(II) sulfate and ligand solution. A common ratio is 1:5 copper to ligand.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically 50-250 µM, and sodium ascorbate is 5-10 times the copper concentration.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature.
-
Purification: Purify the final PEGylated protein conjugate using size-exclusion chromatography or dialysis to remove the catalyst, excess reagents, and byproducts.
Protocol 2: Bioconjugation using NHS-ester PEG
This protocol describes the direct conjugation of an NHS-ester PEG linker to a protein.
-
Protein Preparation: Dissolve the protein in an amine-free buffer with a pH between 7.2 and 8.5 (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-10 mg/mL.[1][2]
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG linker in an anhydrous, amine-free organic solvent like DMSO or DMF to a concentration of approximately 10 mM.[3] Do not prepare stock solutions for storage as NHS esters are moisture-sensitive and readily hydrolyze.[3]
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-ester PEG to the protein solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted linker and byproducts by dialysis or using a desalting column.
Conclusion: Making the Right Choice for Your Research
Both this compound (utilized in click chemistry) and NHS-ester PEG linkers are powerful tools for bioconjugation, each with a distinct set of advantages and disadvantages.
This compound and the click chemistry approach are generally the superior choice for applications demanding high specificity, control over the degree of labeling, and high, reproducible yields. This methodology is particularly well-suited for the development of complex bioconjugates like antibody-drug conjugates (ADCs) where precise stoichiometry and site of conjugation are critical. The main considerations for this approach are the multi-step workflow and the potential cytotoxicity of the copper catalyst, although copper-free click chemistry alternatives are available.
NHS-ester PEG linkers , on the other hand, offer a simpler, one-step conjugation process that is often faster. They remain a viable and cost-effective option for more routine labeling applications where a degree of heterogeneity in the final product is acceptable. The primary challenge with NHS esters is the competing hydrolysis reaction, which can significantly impact efficiency and reproducibility, requiring careful control of pH and reaction conditions.
Ultimately, the optimal choice of linker will depend on the specific requirements of the bioconjugate, the nature of the biomolecule, and the desired characteristics of the final product. By understanding the fundamental chemistry and performance differences outlined in this guide, researchers can make an informed decision to advance their scientific and drug development goals.
References
Stability Under Scrutiny: A Comparative Guide to the Triazole Linkage from Propargyl-PEG14-OH Conjugation
For researchers, scientists, and drug development professionals, the choice of chemical linkage in bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of therapeutic molecules and research tools. The 1,4-disubstituted 1,2,3-triazole linkage, forged through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry," has emerged as a gold standard for its exceptional stability. This guide provides an in-depth assessment of the stability of the triazole linkage formed from the conjugation of Propargyl-PEG14-OH, comparing it with other common bioconjugation linkages. The information is supported by a summary of available quantitative data and detailed experimental protocols for stability assessment.
The triazole ring is an aromatic heterocycle, and this inherent aromaticity contributes significantly to its remarkable chemical stability.[1] When incorporated into a bioconjugate via a click reaction between a propargyl-functionalized molecule, such as this compound, and an azide-bearing partner, the resulting 1,2,3-triazole linkage is known to be robust and resistant to a wide range of chemical and biological conditions. It is generally inert to hydrolysis, enzymatic degradation, oxidation, and reduction under physiological conditions.[2][3] The inclusion of a polyethylene glycol (PEG) chain, as in this compound, further enhances the biocompatibility and solubility of the resulting conjugate without compromising the stability of the triazole ring.
Comparative Stability of Bioconjugation Linkages
The stability of the linkage between a payload and a biomolecule is paramount to its function. Premature cleavage can lead to off-target effects and reduced efficacy, while a linkage that is too stable might prevent the release of an active agent at the desired site of action. The triazole linkage is generally considered a non-cleavable or permanent linker, making it ideal for applications where the conjugate is intended to remain intact.
Below is a qualitative and quantitative comparison of the triazole linkage with other commonly used bioconjugation linkages.
Qualitative Stability Comparison
| Linkage Type | Formation Chemistry | General Stability Characteristics |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Very High: Resistant to hydrolysis across a wide pH range, enzymatic cleavage, oxidation, and reduction.[2][3] Considered a permanent linkage in most biological contexts. |
| Amide | Activated Ester/Carboxylic Acid + Amine | High: Generally stable, but susceptible to cleavage by specific proteases and amidases. The half-life in neutral solution at 25°C is estimated to be around 600 years, but this does not account for enzymatic degradation. |
| Ester | Carboxylic Acid + Alcohol | Moderate to Low: Prone to hydrolysis, especially at acidic or basic pH. Also susceptible to cleavage by esterases, which are abundant in plasma. |
| Thioether | Thiol-Maleimide Addition | Moderate: While the initial conjugate is formed readily, the succinimidyl thioether linkage can undergo a retro-Michael reaction, leading to exchange with other thiols like albumin or glutathione in vivo. |
| Hydrazone | Hydrazine + Aldehyde/Ketone | pH-Sensitive (Cleavable): Stable at neutral pH but designed to hydrolyze under the acidic conditions of endosomes or lysosomes. Can exhibit limited plasma stability. |
| Oxime | Hydroxylamine + Aldehyde/Ketone | High: More stable to hydrolysis than hydrazones, particularly at acidic pH. |
Quantitative Stability Comparison
The following table summarizes available quantitative data on the stability of various linkages. It is important to note that the data is compiled from different studies on various molecules and under different experimental conditions. Therefore, a direct comparison should be made with caution.
| Linkage Type | Molecule/Context | Condition | Half-life (t½) |
| 1,2,3-Triazole | silyl ether linker-MMAE conjugate | Human Plasma | > 7 days |
| Amide (Peptide) | Val-Cit linker | Mouse Plasma | Hydrolyzed within 1 hour |
| Ester | Not specified | Plasma | Generally susceptible to rapid hydrolysis by esterases |
| Thioether (Maleimide) | N-alkyl maleimide ADC | Mouse Plasma | ~45% payload release in 7 days |
| Hydrazone | Traditional hydrazine linker | Human Plasma | ~2 days |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of robust bioconjugates. Below are detailed methodologies for key stability assays.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of a bioconjugate in plasma by monitoring the amount of intact conjugate over time.
Materials:
-
Test bioconjugate (e.g., this compound conjugated to a fluorescent dye or a protein)
-
Pooled human, mouse, or rat plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS or other suitable analytical instrument (e.g., fluorescence plate reader if using a fluorescently labeled conjugate)
Procedure:
-
Prepare a stock solution of the test bioconjugate in a suitable solvent (e.g., DMSO or PBS).
-
Spike the stock solution into pre-warmed plasma at 37°C to a final concentration of 1-10 µM.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
Immediately quench the reaction by adding the aliquot to a 3-fold excess of cold quenching solution. This will precipitate plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the intact bioconjugate using a validated analytical method.
-
Calculate the percentage of the bioconjugate remaining at each time point relative to the 0-hour time point.
-
The half-life (t½) can be determined by plotting the natural logarithm of the remaining conjugate concentration against time and fitting the data to a first-order decay model.
Protocol 2: Hydrolytic Stability Assay
This assay assesses the stability of the linkage to chemical hydrolysis at different pH values.
Materials:
-
Test bioconjugate
-
Buffers of different pH values (e.g., pH 4.0, 7.4, and 9.0)
-
Incubator at a controlled temperature (e.g., 37°C or an elevated temperature for accelerated studies)
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare solutions of the test bioconjugate in the different pH buffers at a known concentration.
-
Incubate the solutions at the desired temperature.
-
At various time points, take aliquots from each solution.
-
Analyze the aliquots to determine the concentration of the intact bioconjugate.
-
Calculate the percentage of the remaining conjugate at each time point and pH.
-
Determine the degradation rate constant and half-life at each pH.
Protocol 3: Enzymatic Stability Assay
This assay evaluates the susceptibility of the linkage to cleavage by specific enzymes.
Materials:
-
Test bioconjugate
-
Relevant enzymes (e.g., proteases like Cathepsin B for peptide-based linkers, or esterases for ester-containing linkers)
-
Enzyme-specific assay buffer
-
Incubator at 37°C
-
Quenching solution (e.g., acid or a specific enzyme inhibitor)
-
Analytical instrument
Procedure:
-
Prepare a solution of the test bioconjugate in the appropriate assay buffer.
-
Add the enzyme to initiate the reaction. A control sample without the enzyme should be run in parallel.
-
Incubate the mixture at 37°C.
-
At various time points, withdraw aliquots and quench the enzymatic reaction.
-
Analyze the samples to quantify the amount of intact bioconjugate.
-
Compare the degradation of the bioconjugate in the presence and absence of the enzyme to determine its enzymatic lability.
Visualizing the Triazole Linkage and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Validation of Protein Labeling with Propargyl-PEG14-OH and Fluorescent Probes
For researchers, scientists, and drug development professionals, the precise labeling of proteins is fundamental to understanding their function, localization, and interactions. This guide provides a comprehensive comparison of protein labeling using Propargyl-PEG14-OH with other established techniques. This compound is a chemical labeling reagent that introduces a terminal alkyne group onto proteins, which can then be detected with high specificity by "clicking" on an azide-containing fluorescent probe. This bioorthogonal approach offers a powerful tool for protein analysis.
Performance Comparison of Protein Labeling Methods
The selection of a protein labeling strategy is critical and depends on the specific experimental goals, sample type, and available instrumentation. The following table summarizes the key performance metrics of this compound (as a representative of bioorthogonal chemical labeling) in comparison to other widely used quantitative proteomics methods: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).
| Feature | This compound with Fluorescent Probe | SILAC | iTRAQ | TMT |
| Target Moiety | Bioorthogonally introduced alkyne groups | In vivo incorporation into newly synthesized proteins | Primary amines (N-terminus and Lysine side chains) | Primary amines (N-terminus and Lysine side chains) |
| Labeling Principle | Chemical (Bioorthogonal) | Metabolic | Chemical (Isobaric) | Chemical (Isobaric) |
| Detection Method | Fluorescence (Microscopy, In-gel, Flow Cytometry) | Mass Spectrometry | Mass Spectrometry | Mass Spectrometry |
| Quantification Level | Relative (Fluorescence Intensity) | MS1 | MS2/MS3 | MS2/MS3 |
| Multiplexing Capacity | Limited by fluorescent probe availability | Typically 2-plex or 3-plex | 4-plex and 8-plex | Up to 18-plex with TMTpro |
| Proteome Coverage | Targeted to newly synthesized or modified proteins | High | Moderate | Moderate |
| Quantification Accuracy | Moderate | High | High | High |
| Precision (CV%) | Dependent on imaging/detection system | <15% | <15% | <15% |
| Reproducibility | Good | High | High | High |
| Sample Type | Cell culture, Tissues, In vitro | Cell culture | Any | Any |
| Cost | Moderate | High | High | High |
Experimental Protocols
Accurate validation of protein labeling is essential for reliable downstream analysis. Below are detailed protocols for labeling proteins with this compound and validating the labeling using fluorescent probes.
Protocol 1: Metabolic Labeling of Proteins with this compound Analogues
This protocol describes the metabolic incorporation of an amino acid analogue containing a terminal alkyne, such as L-propargylglycine (L-Pg), into newly synthesized proteins.
Materials:
-
Cells in culture
-
Methionine-free culture medium
-
L-propargylglycine (L-Pg)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Methionine Depletion: Culture cells to the desired confluency. To enhance the incorporation of L-Pg, replace the normal culture medium with methionine-free medium and incubate for 30-60 minutes.[1]
-
Labeling: Add L-Pg to the methionine-free medium at a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.[1]
-
Incubation: Incubate the cells for a period ranging from 1 to 24 hours, depending on the desired labeling window for newly synthesized proteins.[1]
-
Cell Harvest and Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells using an appropriate lysis buffer containing protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay, such as the BCA assay.
Protocol 2: Fluorescent Labeling via Click Chemistry
This protocol details the "click" reaction between the alkyne-labeled proteins and an azide-functionalized fluorescent probe.
Materials:
-
Alkyne-labeled protein lysate from Protocol 1
-
Azide-functionalized fluorescent probe (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator (e.g., TBTA)
Procedure:
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click chemistry reaction cocktail. For a 50 µL reaction, the components are typically added in the following order: protein lysate (20-50 µg), fluorescent azide probe, copper(II) sulfate, and a reducing agent.[1]
-
Initiate the Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.
-
Sample Preparation for Analysis: The fluorescently labeled proteins are now ready for downstream analysis. This can include SDS-PAGE followed by in-gel fluorescence scanning or preparation for fluorescence microscopy.
Protocol 3: Validation of Labeling by In-Gel Fluorescence
This protocol is for the visualization and relative quantification of labeled proteins.
Materials:
-
Fluorescently labeled protein sample from Protocol 2
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Protein Separation: Separate the labeled proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorescent probe. The intensity of the fluorescent bands corresponds to the amount of labeled protein.
-
Coomassie Staining: After fluorescence scanning, the same gel can be stained with Coomassie Blue to visualize the total protein profile, allowing for a comparison between the labeled and total protein populations.
Protocol 4: Validation of Labeling Specificity by Mass Spectrometry
Mass spectrometry (MS) can be used to confirm the incorporation of the alkyne-containing amino acid.
Materials:
-
Labeled and unlabeled protein samples
-
Protease (e.g., trypsin)
-
LC-MS/MS system
-
Proteomics analysis software
Procedure:
-
Sample Preparation: Digest the protein samples into peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Search the MS/MS data against a protein database, specifying the alkyne-containing amino acid as a variable modification to identify the labeled peptides and confirm the specificity of incorporation.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical principle of labeling with this compound and fluorescent probes.
Caption: Workflow for protein labeling and validation.
Caption: Copper-catalyzed click chemistry reaction.
References
The Balancing Act: A Comparative Analysis of PEG Linker Lengths in Drug Delivery
For researchers, scientists, and drug development professionals, the selection of a polyethylene glycol (PEG) linker is a critical decision in the design of drug delivery systems. The length of the PEG chain can profoundly influence a drug conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy and toxicity profile. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the rational design of next-generation therapeutics.
The incorporation of PEG linkers is a widely adopted strategy to improve the pharmaceutical properties of therapeutic molecules, from small drugs to large biologics and nanoparticles.[1][2] By adjusting the length of the PEG chain, researchers can fine-tune the drug conjugate's properties to achieve an optimal balance between prolonged circulation, target site accumulation, and efficient drug release. Longer PEG chains generally increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and an extended circulation half-life.[3][4] This "stealth effect" can also shield the drug from proteolytic degradation and reduce its immunogenicity.[3] Conversely, shorter PEG linkers may be advantageous in scenarios where rapid clearance is desired or when steric hindrance at the target site is a concern.
Comparative Analysis of PEG Linker Lengths: A Data-Driven Overview
The choice of PEG linker length represents a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in the context of antibody-drug conjugates (ADCs) and other drug delivery systems.
Impact on Pharmacokinetics
The length of the PEG linker significantly impacts the pharmacokinetic profile of a drug conjugate. Longer PEG chains are generally associated with a longer circulation half-life and increased plasma exposure.
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Antibody-Drug Conjugate (ADC) | Non-PEGylated | Control | |
| ADC | 2, 4 PEG units | Similar plasma exposures | |
| ADC | 8, 12, 24 PEG units | Increased plasma and tumor exposures, and lower plasma clearances compared to shorter PEGs and non-PEGylated control. | |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart. |
Influence on Efficacy and Cytotoxicity
The effect of PEG linker length on in vitro and in vivo efficacy can be complex. While longer linkers can improve in vivo efficacy by enhancing tumor accumulation, they may sometimes lead to reduced in vitro cytotoxicity.
| Molecule Type | PEG Linker Length | Key Efficacy/Cytotoxicity Finding | Reference |
| ADC | Non-PEGylated | 11% decrease in tumor weight. | |
| ADC | 2, 4 PEG units | 35-45% decrease in tumor weights. | |
| ADC | 8, 12, 24 PEG units | 75-85% reduction in tumor weights, indicating significantly higher efficacy. | |
| Affibody-Drug Conjugate | No PEG insertion | - | |
| Affibody-Drug Conjugate | 4 kDa PEG | 4.5-fold reduction in in vitro cytotoxicity. | |
| Affibody-Drug Conjugate | 10 kDa PEG | 22-fold reduction in in vitro cytotoxicity, but the most ideal tumor therapeutic ability in an animal model. |
Effect on Biodistribution and Tumor Uptake
Longer PEG chains can influence the biodistribution of drug conjugates, often leading to higher accumulation in tumors.
| Molecule Type | PEG Linker Length | Key Biodistribution Finding | Reference |
| ADC | 2, 4 PEG units | Similar tumor exposures. | |
| ADC | 8, 12, 24 PEG units | Significantly higher tumor exposures and tumor to plasma exposure ratios than shorter PEGs. | |
| Folate-Linked Liposomes | 2 kDa, 5 kDa | Lower tumor accumulation. | |
| Folate-Linked Liposomes | 10 kDa | Significantly increased tumor accumulation, leading to a greater reduction in tumor size. |
Experimental Protocols: Methodologies for Evaluation
Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are representative protocols for key experiments used to evaluate the performance of drug conjugates with varying PEG linker lengths.
Synthesis of PEGylated Antibody-Drug Conjugates (ADCs)
A common method for synthesizing ADCs with different PEG linker lengths involves the conjugation of a drug-linker construct to an antibody.
-
Antibody Modification : A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. This is often achieved using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Drug-Linker Preparation : A PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group, such as maleimide, for antibody conjugation.
-
Conjugation : The activated drug-linker is added to the reduced antibody solution and incubated to allow for the formation of a stable covalent bond.
-
Purification : The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.
Caption: Workflow for the synthesis of a PEGylated ADC.
In Vitro Drug Release Assay
This assay evaluates the stability of the drug conjugate and the release of the payload over time, often in plasma.
-
Incubation : The drug conjugate is incubated in plasma at 37°C.
-
Sampling : Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching : The reaction in the aliquots is stopped, for example, by adding acetonitrile.
-
Analysis : The samples are analyzed by methods such as LC-MS/MS to quantify the amount of released payload.
-
Data Analysis : The percentage of released payload is plotted against time to determine the release kinetics.
Caption: Experimental workflow for an in vitro drug release assay.
In Vivo Efficacy (Antitumor) Study
This study evaluates the therapeutic activity of the drug conjugate in a living organism, typically in tumor-xenograft models.
-
Tumor Inoculation : Mice are inoculated with tumor cells.
-
Tumor Growth : Once tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.
-
Treatment Administration : The drug conjugate is administered to the treatment groups, while the control group receives a vehicle.
-
Tumor Measurement : Tumor volumes are measured at regular intervals.
-
Endpoint : The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Caption: Workflow for an in vivo antitumor efficacy study.
Conclusion: Selecting the Optimal PEG Linker
The length of the PEG linker is a critical parameter in the design of drug delivery systems, with a significant impact on their therapeutic index. While shorter PEG linkers may favor stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and the performance of the drug conjugate, researchers can rationally design more effective and safer therapeutics.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Linear and Branched Propargyl-PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the architecture of a linker molecule is a critical design parameter in the creation of effective bioconjugates, such as antibody-drug conjugates (ADCs). The choice between a linear and a branched Propargyl-PEG linker can significantly influence the physicochemical properties, stability, and in vivo performance of the final product. This guide provides an objective, data-driven comparison to aid in the selection of the optimal linker for specific research and development applications.
Propargyl-polyethylene glycol (PEG) linkers are instrumental in modern bioconjugation, primarily utilized for their ability to participate in "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific attachment of molecules, such as cytotoxic payloads in ADCs. The PEG component enhances the solubility and stability of the conjugate, reduces immunogenicity, and can improve pharmacokinetic profiles.[1][2][3] The architecture of this PEG spacer—either a single, straight chain (linear) or a scaffold with multiple chains emanating from a central core (branched)—introduces distinct characteristics that can be leveraged for specific therapeutic advantages.[1][4]
Physicochemical Properties: A Tale of Two Architectures
The fundamental difference between linear and branched Propargyl-PEG linkers of the same molecular weight lies in their three-dimensional structure, which directly impacts their hydrodynamic radius. While a linear PEG chain adopts a more extended conformation, a branched structure is more compact. This can have significant implications for the pharmacokinetic properties of the resulting bioconjugate.
A larger hydrodynamic volume, often associated with branched PEGs, can lead to a longer circulation half-life by reducing renal clearance. However, studies comparing linear and branched PEGs of the same total molecular weight have shown that the difference in hydrodynamic radius may not always be significant. The specific core structure and the length of the PEG arms on a branched linker are critical determinants of its overall size and shielding effect.
Table 1: Comparative Physicochemical and Performance Characteristics of Linear vs. Branched Propargyl-PEG Linkers
| Property | Linear Propargyl-PEG Linker | Branched Propargyl-PEG Linker | Key Considerations |
| Structure | Single PEG chain with a terminal propargyl group. | Multiple PEG arms extending from a central core, each potentially with a terminal propargyl group. | Branched linkers can offer a higher density of reactive sites. |
| Hydrodynamic Radius | Generally larger for a given chain length compared to a branched PEG of the same molecular weight. | More compact structure can lead to a smaller hydrodynamic radius than a linear equivalent. | This can influence renal clearance and in vivo half-life. |
| Payload Capacity | Typically a 1:1 conjugation ratio per linker. | Can be designed to carry multiple payloads, increasing the drug-to-antibody ratio (DAR). | Higher DAR can enhance potency but may also increase toxicity and aggregation. |
| Steric Hindrance | Minimal steric hindrance, facilitating conjugation. | Increased steric bulk around the propargyl group may affect reaction kinetics. | Reaction conditions may need optimization for branched linkers. |
| Payload Shielding | Provides some shielding for hydrophobic payloads. | Offers superior shielding of hydrophobic payloads, potentially reducing aggregation and improving pharmacokinetics. | Particularly important for ADCs with high DARs. |
| Solubility | Improves the solubility of hydrophobic molecules. | Can provide a greater enhancement in solubility due to the higher density of hydrophilic PEG chains. | Crucial for preventing aggregation of highly loaded conjugates. |
Impact on Bioconjugation and Stability
The choice between a linear and a branched propargyl-PEG linker can influence both the conjugation process and the stability of the final product.
Reaction Kinetics in Click Chemistry
The accessibility of the terminal alkyne group is paramount for an efficient CuAAC reaction. Linear propargyl-PEG linkers, with their minimal steric hindrance, generally allow for straightforward and rapid conjugation. In contrast, the more crowded environment of a branched linker, with multiple PEG arms in close proximity, could potentially hinder the approach of the azide-containing molecule and the copper catalyst, possibly leading to slower reaction kinetics. Optimization of reaction conditions, such as catalyst concentration and reaction time, may be necessary to achieve high conversion rates with branched linkers.
Stability of the Antibody-Drug Conjugate
A key advantage of branched PEG linkers is their potential to more effectively "shield" a conjugated payload, particularly if the payload is hydrophobic. In ADCs, a high drug-to-antibody ratio (DAR) can lead to aggregation and rapid clearance from circulation. The three-dimensional structure of a branched PEG linker can create a hydrophilic microenvironment around the payload, mitigating these issues and enhancing the overall stability and pharmacokinetic profile of the ADC.
Studies have shown that ADCs constructed with branched or "pendant" PEG linkers exhibit slower clearance rates compared to those with linear PEG linkers, especially at high DARs.
In Vitro and In Vivo Performance
The structural differences between linear and branched propargyl-PEG linkers can translate to variations in the biological performance of the resulting bioconjugate.
In Vitro Cytotoxicity
The impact of linker architecture on the in vitro cytotoxicity of an ADC can be complex. For some ADCs, the length and structure of the PEG linker have shown minimal effect on potency. However, in other systems, particularly with smaller targeting moieties, longer or more complex PEG structures have been associated with a decrease in in vitro cytotoxicity. This could be due to steric hindrance affecting the binding of the targeting moiety to its receptor or a slower release of the payload within the cell.
Table 2: Comparative In Vitro Performance of ADCs with Linear vs. Branched PEG Linkers
| Cell Line | ADC with Linear PEG Linker (IC50) | ADC with Branched PEG Linker (IC50) | Reference |
| HER2+ Breast Cancer Cell Line | Varies depending on payload and antibody | May show slightly reduced potency compared to linear linkers in some cases. | |
| CD30+ Lymphoma Cell Line | Comparable potency across different PEG lengths. | Not specifically reported with propargyl-PEG, but generally comparable. |
Note: Data is generalized from studies on PEG linkers; direct comparative data for linear vs. branched propargyl-PEGs is limited.
In Vivo Efficacy and Pharmacokinetics
The enhanced stability and potentially longer half-life conferred by branched PEG linkers can lead to improved in vivo efficacy. By reducing clearance and preventing aggregation, branched linkers can increase the exposure of the tumor to the ADC, resulting in better therapeutic outcomes.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of linear and branched propargyl-PEG linkers.
Synthesis of Propargyl-PEG Linkers
Linear Propargyl-PEG-Acid Synthesis: A common method involves starting with a commercially available carboxyl-PEG-hydroxyl. The carboxyl group is reacted with propargyl bromide to introduce the alkyne functionality. The terminal hydroxyl group is then converted to a carboxylic acid using succinic anhydride.
Branched Propargyl-PEG Synthesis: Branched propargyl-PEGs can be synthesized from multi-arm PEG cores (e.g., 4-arm or 8-arm PEG alcohol). The terminal hydroxyl groups are first activated, often by conversion to a better leaving group like a mesylate or tosylate. Subsequent reaction with a propargyl-containing nucleophile or direct propargylation can then introduce the terminal alkyne groups.
Comparative Workflow for ADC Preparation and Evaluation
Caption: Workflow for the comparative evaluation of linear and branched Propargyl-PEG linkers in ADC development.
In Vitro Plasma Stability Assay
-
Incubation: Incubate the ADC (with either the linear or branched linker) in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).
-
ADC Capture: Isolate the ADC from the plasma matrix using an affinity capture method (e.g., Protein A beads).
-
Analysis: Analyze the captured ADC by a suitable method, such as LC-MS, to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker instability.
In Vitro Cytotoxicity Assay
-
Cell Seeding: Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs (linear and branched linker versions) and relevant controls (e.g., unconjugated antibody, free drug).
-
Incubation: Incubate the cells for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).
-
Viability Assessment: Measure cell viability using a standard method, such as an MTT or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 (the concentration that inhibits 50% of cell growth).
Conclusion
The decision between a linear and a branched Propargyl-PEG linker is a critical step in the design of advanced bioconjugates. Linear linkers offer simplicity and predictable conjugation kinetics, while branched linkers provide the potential for higher payload capacity and superior shielding of hydrophobic drugs, which can lead to improved stability and pharmacokinetics, particularly for highly loaded ADCs. However, the increased steric hindrance of branched linkers may necessitate optimization of conjugation protocols. The optimal choice will ultimately depend on the specific application, the properties of the molecule to be conjugated, and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of the most appropriate linker architecture.
References
Safety Operating Guide
Proper Disposal of Propargyl-PEG14-OH: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and minimizing ecological impact. This guide provides detailed, step-by-step procedures for the proper disposal of Propargyl-PEG14-OH, a polyethylene glycol (PEG) derivative containing a reactive propargyl group. Researchers, scientists, and drug development professionals should adhere to these protocols, in conjunction with their institution's specific Environmental Health and Safety (EHS) guidelines.
Key Physicochemical and Hazard Information
For clarity, the table below summarizes key data for this compound and related compounds. This information underscores the importance of cautious handling and adherence to prescribed disposal protocols.
| Property | Value/Information | Source Analogy |
| Chemical Name | This compound | PubChem |
| Molecular Formula | C31H60O15 | PubChem[2] |
| Molecular Weight | 672.8 g/mol | PubChem[2] |
| GHS Hazard Statements (Analogous) | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | Propargyl-PEG7-NHS ester |
| GHS Precautionary Statements (Analogous) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | Propargyl-PEG7-NHS ester |
Standard Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling any chemical waste, it is imperative to be equipped with the appropriate PPE.
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.
-
Body Protection: A lab coat or other impervious clothing is required.
-
Work Area: All waste handling and consolidation should occur within a well-ventilated area, preferably a chemical fume hood.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Waste Container: Use a dedicated, clearly labeled hazardous waste container for all waste containing this compound.
-
Labeling: The container must be labeled with the full chemical name, "this compound," and any other identifiers required by your institution's EHS office.
-
Solid Waste:
-
Unused or expired solid this compound should be collected in its original container or a sealed, labeled waste bag and placed within the solid hazardous waste container.
-
Contaminated disposable labware, such as pipette tips, vials, and gloves, must be collected in a designated solid hazardous waste container.
-
-
Liquid Waste:
-
Aqueous and organic solutions containing this compound should be collected in a dedicated liquid hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's safety office.
-
-
Decontamination of Glassware:
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol).
-
The rinsate from this cleaning process must be collected as hazardous liquid waste.
-
Step 3: Storage of Chemical Waste
Proper storage of hazardous waste pending collection is a key component of laboratory safety.
-
Secure Closure: Ensure the waste container is always securely sealed when not in use.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate spills.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from heat sources, direct sunlight, and incompatible materials.
-
Incompatibilities: Do not store this waste with strong oxidizing agents, acids, or bases.
Step 4: Final Disposal
The final disposal of this compound must be handled by a licensed professional.
-
Professional Disposal Service: The ultimate disposal must be conducted by a licensed hazardous waste disposal contractor.
-
EHS Coordination: Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste. Contact them to arrange for pickup.
-
Recommended Disposal Method: Due to the nature of the propargyl group, incineration by a licensed facility is the recommended method of disposal.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to ensure safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits) to contain the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it in the designated solid hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
Caption: Key Components of Safe Chemical Disposal.
References
Personal protective equipment for handling Propargyl-PEG14-OH
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Propargyl-PEG14-OH. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.
Understanding the Hazards
-
Propargyl Group: The terminal alkyne is a high-energy functional group. Propargyl alcohol, a related compound, is flammable, toxic if swallowed, and can cause severe skin and eye irritation.[1][2] It is crucial to handle this compound with the assumption that it may share some of these hazardous properties.
-
Polyethylene Glycol (PEG) Chain: PEG itself is generally considered to have low toxicity and is used in various pharmaceutical applications.[3][4] However, as with any chemical, appropriate protective measures should be taken to avoid unnecessary exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure protection from potential chemical splashes, inhalation of aerosols, and skin contact.[5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when handling larger quantities or when there is a risk of splashing. | Protects against splashes and aerosols, preventing eye irritation or serious damage. |
| Skin and Body Protection | A flame-resistant lab coat (e.g., Nomex®) buttoned completely. Long pants and closed-toe, closed-heel shoes are required. An apron or coveralls may be necessary for larger scale work. | Provides a barrier against skin contact and protects from potential flammability hazards associated with the propargyl group. |
| Hand Protection | Double-gloving is recommended. An inner nitrile glove should be worn, covered by a chemical-resistant outer glove (e.g., neoprene or butyl rubber). Gloves must be inspected before each use and changed immediately upon contamination. | Ensures dexterity while providing a robust barrier against chemical permeation. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Protects against inhalation of potentially harmful vapors or aerosols. |
Handling and Operational Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Guidance:
-
Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and free of clutter.
-
Verify that the fume hood is functioning correctly.
-
Don all required PPE as outlined in the table above.
-
Gather all necessary chemicals, solvents, and equipment.
-
-
Handling:
-
Perform all manipulations of solid or neat this compound within a certified chemical fume hood.
-
When weighing the compound, use a tared container and handle it with forceps or gloved hands.
-
If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
For chemical reactions, such as "click chemistry," ensure proper setup and monitoring of the reaction conditions. The alkyne group can react with azides to form a triazole linkage.
-
-
Cleanup:
-
Upon completion of the work, decontaminate all surfaces and equipment with an appropriate solvent.
-
Remove PPE carefully, avoiding contact with the outer surfaces of gloves and lab coat. Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper waste management is a critical component of laboratory safety.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused Solid this compound | Labeled hazardous waste container for solid chemical waste. | Collect in a clearly labeled, sealed container. Do not mix with other waste unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, weighing paper) | Labeled hazardous waste container for solid chemical waste. | Place all contaminated disposable items in a designated, sealed waste container. |
| Liquid Waste (e.g., reaction mixtures, solvents) | Labeled hazardous waste container for liquid chemical waste (halogenated or non-halogenated as appropriate). | Segregate waste streams. Do not pour any waste down the drain. Ensure containers are properly sealed and stored in secondary containment. |
| Empty Reagent Bottles | Original container. | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label and dispose of the bottle according to institutional guidelines for chemically contaminated glass. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. researchgate.net [researchgate.net]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
